molecular formula C11H12O4 B082177 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 14939-92-5

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Cat. No.: B082177
CAS No.: 14939-92-5
M. Wt: 208.21 g/mol
InChI Key: JYAJUMPCPQRKKU-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a chemical compound featuring the 1,4-benzodioxan ring system, a privileged structure in medicinal chemistry. This specific molecular architecture, which combines an aromatic system with a 1,4-dioxane ring, makes it a valuable intermediate for pharmaceutical research and development. The 1,4-benzodioxan core is a known pharmacophore present in compounds that have been investigated for various therapeutic areas . As a building block, this propanoic acid derivative is utilized in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. Its application is particularly relevant in the discovery of new protein kinase inhibitors, an important class of enzymes targeted for conditions such as neurological disorders and cancer . The compound serves as a key precursor for researchers designing and constructing libraries of novel heterocyclic compounds to probe biological pathways and identify new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1,3,7H,2,4-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAJUMPCPQRKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424484
Record name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14939-92-5
Record name 2,3-Dihydro-1,4-benzodioxin-6-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14939-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00424484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, a valuable building block in medicinal chemistry. The document explores the prevalent synthetic strategies, commencing from the versatile intermediate 1,4-benzodioxan-6-carboxaldehyde. Key transformations, including the Perkin and Wittig reactions for the formation of an α,β-unsaturated acid intermediate, followed by catalytic hydrogenation, are discussed in detail. An alternative approach via the Heck reaction is also presented. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental protocols, and a thorough analysis of the chemical principles underpinning each synthetic route.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its rigid, bicyclic structure and potential for diverse substitution patterns make it an attractive framework for the design of therapeutic agents targeting a range of biological receptors. One notable example is Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of attention-deficit/hyperactivity disorder (ADHD).[2][3] The synthesis of Viloxazine and other related morpholine derivatives often involves intermediates derived from the 1,4-benzodioxane core, highlighting the importance of efficient and scalable synthetic routes to these key building blocks.[4][5][6]

This compound serves as a crucial intermediate, providing a carboxylic acid handle for further chemical modifications, such as amide bond formation, to generate libraries of potential drug candidates. Its derivatives have been investigated for various pharmacological activities, including anti-inflammatory properties.[7] This guide will elucidate the primary and alternative pathways for the synthesis of this important compound, providing the necessary technical details for its practical implementation in a laboratory setting.

Primary Synthesis Pathway: From Aldehyde to Propanoic Acid

The most common and logical approach to the synthesis of this compound begins with the readily accessible 1,4-benzodioxan-6-carboxaldehyde. This pathway involves a two-step sequence: olefination to introduce the three-carbon chain as a propenoic acid, followed by reduction of the double bond.

Primary Synthesis Pathway cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction Start 1,4-Benzodioxan-6-carboxaldehyde Intermediate 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid Start->Intermediate Perkin or Wittig Reaction Final This compound Intermediate->Final Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Primary synthesis pathway for the target compound.

Step 1: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid

This crucial step involves the formation of a carbon-carbon double bond to extend the side chain of the starting aldehyde. Two classical named reactions are well-suited for this transformation: the Perkin reaction and the Wittig reaction.

The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of the alkali salt of the acid, which acts as a base catalyst, to yield an α,β-unsaturated carboxylic acid.[4][5][8]

Mechanism Rationale: The reaction is initiated by the deprotonation of the acid anhydride at the α-carbon by the carboxylate base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. A subsequent series of steps involving intramolecular acyl transfer and elimination of a water molecule leads to the formation of the cinnamic acid derivative.[9] The use of an anhydride and its corresponding salt as the base is a classic and cost-effective method, though it often requires high temperatures.

Perkin Reaction Mechanism Aldehyde 1,4-Benzodioxan-6- carboxaldehyde Intermediate_2 Aldol Adduct Aldehyde->Intermediate_2 Anhydride Acetic Anhydride Intermediate_1 Enolate of Acetic Anhydride Anhydride->Intermediate_1 Base Sodium Acetate Base->Anhydride Deprotonation Intermediate_1->Aldehyde Nucleophilic Attack Intermediate_3 Mixed Anhydride Intermediate_2->Intermediate_3 Acyl Transfer & Dehydration Product 3-(2,3-Dihydro-1,4-benzodioxin-6-yl) -2-propenoic acid Intermediate_3->Product Hydrolysis Wittig Reaction Workflow Phosphonium_Salt (Carboxymethyl)triphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Intermediate Betaine/Oxaphosphetane Ylide->Intermediate Aldehyde 1,4-Benzodioxan-6-carboxaldehyde Aldehyde->Intermediate Product 3-(2,3-Dihydro-1,4-benzodioxin-6-yl) -2-propenoic acid Intermediate->Product Byproduct Triphenylphosphine oxide Intermediate->Byproduct Heck Reaction Pathway Start 6-Bromo-1,4-benzodioxan Intermediate 3-(2,3-Dihydro-1,4-benzodioxin-6-yl) -2-propenoic acid Start->Intermediate Reagent Acrylic Acid Reagent->Intermediate Catalyst Pd Catalyst + Base Catalyst->Intermediate Final 3-(2,3-Dihydro-1,4-benzodioxin-6-yl) propanoic acid Intermediate->Final Catalytic Hydrogenation

References

Mechanism of Action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid. While direct, in-depth studies on this specific molecule are limited, a wealth of data on the broader class of 1,4-benzodioxane derivatives allows for the formulation of scientifically grounded hypotheses. This document synthesizes the existing knowledge on structurally related compounds to propose a primary mechanism centered on anti-inflammatory pathways, with secondary discussion on potential neurological targets. We will detail the requisite experimental protocols to validate these hypotheses, offering a roadmap for future research and drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, neuroprotective, antioxidant, and anticancer properties[1][2][3]. Notably, the drug Doxazosin, which features the 1,4-benzodioxane core, is utilized in the treatment of hypertension and benign prostatic hyperplasia[3].

This compound belongs to the phenylpropionic acid class of compounds and is a derivative of 2,3-dihydro-1,4-benzodioxin[2]. It has been identified as a key starting material in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs)[2]. This suggests that the compound itself may possess intrinsic anti-inflammatory properties. Research on analogous structures, such as (2,3-dihydrobenzo[1][4]dioxin-6-yl)acetic acid, has confirmed anti-inflammatory activity, with the position of the acidic substituent being crucial for optimal function[3]. Furthermore, studies on 2-(2,3-dihydro-1,4-benzodioxane-6-yl)propionic acid have also reported anti-inflammatory effects, highlighting the importance of stereochemistry, with the (S)-isomer demonstrating greater potency.

Given this background, this guide will focus on the most probable mechanism of action for this compound as an anti-inflammatory agent, likely through the inhibition of cyclooxygenase (COX) enzymes. We will also explore other potential, albeit less likely, mechanisms of action based on the broader activities of the 1,4-benzodioxane class, such as interactions with neurological targets.

Proposed Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The structural similarity of this compound to known NSAIDs, and its use as a precursor for their synthesis, strongly suggests that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid releases COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate PLA2 Phospholipase A2 PLA2->Phospholipids acts on Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates Target_Compound 3-(2,3-Dihydro-1,4-benzodioxin-6-yl) propanoic acid Target_Compound->COX1 inhibits Target_Compound->COX2 inhibits

Figure 1: Proposed mechanism of action via COX inhibition.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the hypothesis of COX inhibition and explore other potential mechanisms, a series of well-defined in vitro and cell-based assays are required. The following protocols are designed to provide a comprehensive evaluation of the compound's biological activity.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will directly measure the ability of the test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of purified ovine COX-1 and human recombinant COX-2.

    • Prepare a solution of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • Add the assay buffer, heme cofactor, and the test compound at various concentrations to a 96-well plate.

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric probe.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a vehicle control.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2.

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound - COX-1/COX-2 Enzymes - Substrate & Probe Start->Prepare_Reagents Plate_Setup Plate Setup: - Add Buffer, Heme, Compound - Add COX-1 or COX-2 Prepare_Reagents->Plate_Setup Incubation Incubate (10 min) Plate_Setup->Incubation Reaction_Initiation Initiate Reaction: Add Arachidonic Acid & Probe Incubation->Reaction_Initiation Measurement Measure Absorbance (e.g., 590 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for in vitro COX inhibition assay.

Cell-Based Prostaglandin E2 (PGE2) Quantification Assay

This assay will assess the compound's ability to inhibit the production of the pro-inflammatory prostaglandin E2 in a cellular context.

Protocol:

  • Cell Culture:

    • Culture a relevant cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate media.

  • Cell Treatment:

    • Plate the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a defined period (e.g., 24 hours).

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value.

Exploration of Secondary Mechanisms: Neurological Targets

While less probable as the primary mechanism, the known neurological activities of some 1,4-benzodioxane derivatives warrant exploratory investigation.

  • Serotonin Receptor Binding Assay: A radioligand binding assay could be performed to assess the affinity of the compound for various serotonin receptor subtypes, particularly the 5-HT(1A) receptor, which has been implicated for similar structures[1].

  • Cholinesterase Inhibition Assay: An Ellman's assay could be conducted to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as some sulfonamide derivatives of 1,4-benzodioxane have shown activity against these enzymes[5][6].

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data generated from the proposed experiments will provide a comprehensive profile of the compound's mechanism of action.

Assay Parameter Measured Hypothetical Result for an Active Compound
COX-1 InhibitionIC50 (µM)5-50
COX-2 InhibitionIC50 (µM)1-20
PGE2 ProductionIC50 (µM)1-10
5-HT(1A) BindingKi (nM)>1000
AChE InhibitionIC50 (µM)>100

A potent inhibition of COX-1 and/or COX-2, coupled with a corresponding decrease in PGE2 production in cells, would provide strong evidence for the proposed primary mechanism of action. The selectivity for COX-2 over COX-1 would be a key determinant of the compound's potential therapeutic window and side-effect profile.

The structure-activity relationship of 1,4-benzodioxane derivatives with acidic side chains suggests that:

  • The position of the acidic moiety is critical, with substitution at the 6-position of the benzodioxane ring appearing to be favorable for anti-inflammatory activity[3].

  • The stereochemistry of the propanoic acid side chain likely plays a significant role, with one enantiomer expected to be more active, as is common for profen-class NSAIDs.

Conclusion

While the definitive mechanism of action for this compound remains to be fully elucidated, the available evidence strongly points towards a role as a cyclooxygenase inhibitor. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous path to validating this hypothesis and exploring other potential biological activities. A thorough understanding of its mechanism is a critical step in the potential development of this compound as a novel therapeutic agent.

References

An In-depth Technical Guide to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its synthesis, chemical properties, and known biological activities, with a particular focus on its potential as a scaffold for the development of novel therapeutic agents. This guide also explores the pharmacological profiles of key derivatives, offering insights into their mechanisms of action and potential applications in areas such as neuroprotection, anti-inflammatory, and analgesic therapies. Detailed experimental protocols and analytical methodologies are provided to facilitate further research and development in this promising area of drug discovery.

Introduction

This compound is a phenylpropionic acid derivative characterized by a bicyclic structure where a benzene ring is fused to a dioxin ring.[1] This unique structural motif has positioned it as a valuable starting material in the synthesis of various bioactive compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The inherent chemical reactivity and the potential for diverse functionalization make this scaffold a compelling subject of investigation for drug development professionals.

The core structure, 2,3-dihydro-1,4-benzodioxin, is a recurring motif in a number of biologically active molecules, contributing to a wide range of pharmacological effects. Derivatives of this scaffold have demonstrated activities including anti-inflammatory, analgesic, and neuroprotective properties.[1][2] This guide will provide a detailed examination of the parent compound and its notable derivatives, elucidating the structure-activity relationships that govern their therapeutic potential.

Synthesis and Chemical Properties

General Synthetic Approach

A plausible synthetic route for this compound can be conceptualized as a multi-step process, as illustrated in the workflow below. This approach is based on established organic synthesis reactions for creating similar molecular structures.

Synthetic Workflow cluster_0 Synthesis of this compound Start Starting Materials: 1,4-Benzodioxan Step1 Friedel-Crafts Acylation: Introduction of an acyl group Start->Step1 Acylating agent, Lewis acid catalyst Step2 Willgerodt-Kindler Reaction or similar rearrangement: Formation of the propanoic acid side chain Step1->Step2 Sulfur, Morpholine Step3 Purification: Chromatography/Recrystallization Step2->Step3 Crude Product Product Final Product: This compound Step3->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 14939-92-5[1]
Molecular Formula C11H12O4[1]
Molecular Weight 208.22 g/mol [1]
Melting Point 67.5-69.5 °C[1]
Boiling Point 366 °C at 760 mmHg[1]
Flash Point 145.3 °C[1]
Density 1.282 g/cm³[1]

Biological Activities and Therapeutic Potential

While comprehensive biological data for this compound is limited, its derivatives have shown significant promise in preclinical studies. The following sections detail the known biological activities associated with this chemical scaffold.

Anti-inflammatory and Analgesic Properties

This compound is suggested to possess anti-inflammatory and analgesic properties, making it a precursor for the synthesis of NSAIDs.[1] The propanoic acid moiety is a common feature in many established NSAIDs, such as ibuprofen and naproxen, and is crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.

A closely related derivative, 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid , has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6.[2]

Neuroprotective Effects

Significant neuroprotective properties have been attributed to 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid .[2] Studies have indicated its ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential as a therapeutic candidate for neurodegenerative diseases.[2] The mechanism of action is thought to involve its interaction with specific molecular targets like enzymes or receptors, with the cyclopropyl and benzodioxin moieties contributing to binding affinity and specificity.[2]

Antioxidant Activity

The antioxidant capabilities of the benzodioxin scaffold are noteworthy. 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid has shown antioxidant activity with an IC50 value of 25 µM in DPPH radical scavenging assays.[2] This antioxidant potential likely contributes to its observed neuroprotective effects by mitigating oxidative stress in neuronal cells.

Other Potential Applications

Preliminary in vitro studies suggest that derivatives of this scaffold may also possess anticancer properties by inducing apoptosis in cancer cell lines.[2] Furthermore, the structural similarity of these compounds to molecules that interact with neurological targets, such as 5-HT(1A) serotonin receptors, opens avenues for research in neuropharmacology.[2]

Key Derivatives and Their Pharmacological Profiles

The therapeutic potential of the this compound scaffold is further highlighted by the diverse biological activities of its derivatives.

3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

This derivative stands out for its well-documented neuroprotective, anti-inflammatory, and antioxidant properties.[2] Its potential to modulate cellular signaling processes makes it a valuable tool for research in medicinal chemistry and pharmacology.[2]

Biological ActivityKey FindingsSource
Neuroprotection Protects neuronal cells from apoptosis induced by oxidative stress.[2]
Anti-inflammatory Reduces the production of pro-inflammatory cytokines like IL-6.[2]
Antioxidant Exhibits DPPH radical scavenging activity with an IC50 of 25 µM.[2]
Anticancer Preliminary studies suggest potential to inhibit cancer cell proliferation.[2]

Experimental Protocols and Analytical Methods

General Synthesis of Propanoic Acid Derivatives

The following is a general procedure for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which can be adapted for the synthesis of this compound derivatives.

Procedure:

  • To a mixture of the starting benzodioxin derivative (1 equivalent) and a suitable arene in a solvent like dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted superacid (e.g., TfOH).

  • Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

  • Wash the combined organic extracts with water and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired propanoic acid derivative.

Analytical Characterization

The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful synthesis of the target compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds.

Analytical_Workflow cluster_1 Analytical Characterization Workflow Sample Synthesized Compound Purity Purity Assessment: HPLC Sample->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR Infrared Spectroscopy Structure->IR Data Combined Spectroscopic Data NMR->Data MS->Data IR->Data Confirmation Structure Confirmed Data->Confirmation

Caption: A typical workflow for the analytical characterization of the synthesized compounds.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The demonstrated anti-inflammatory, analgesic, neuroprotective, and antioxidant activities of its derivatives warrant further investigation. Future research should focus on:

  • Developing and optimizing synthetic routes to improve yields and facilitate the generation of diverse libraries of derivatives.

  • Conducting comprehensive in vitro and in vivo studies to elucidate the mechanisms of action and establish clear structure-activity relationships.

  • Performing quantitative biological assays for the parent compound to fully characterize its pharmacological profile.

  • Exploring the potential of these compounds in various disease models , particularly for neurodegenerative disorders and inflammatory conditions.

References

An In-depth Technical Guide to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid: From Discovery to Synthetic Elucidation and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its discovery, plausible synthetic pathways, and its established role as a scaffold for anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

This compound, with the chemical formula C₁₁H₁₂O₄, is a derivative of 1,4-benzodioxane, a bicyclic structure where a benzene ring is fused to a 1,4-dioxane ring.[1] It belongs to the class of arylpropionic acids, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its structural similarity to known NSAIDs like ibuprofen suggests its potential as an anti-inflammatory and analgesic agent.[1][4] This compound serves as a valuable starting material in the synthesis of various pharmaceuticals and bioactive molecules.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 14939-92-5[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.22 g/mol [1]
Melting Point 67.5-69.5 °C[1]
Boiling Point 366 °C at 760 mmHg[1]
Density 1.282 g/cm³[1]

Discovery and Historical Context

While a definitive first synthesis of this compound is not readily found in seminal, standalone publications, its development is intrinsically linked to the pioneering work on the anti-inflammatory properties of 2,3-dihydro-1,4-benzodioxin derivatives in the mid-1990s. The research group of M. T. Vázquez, G. Rosell, and M. D. Pujol was instrumental in exploring this chemical space.

In 1996, they published a pivotal paper detailing the synthesis and anti-inflammatory activity of a series of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids.[4] A key finding from this work was that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited anti-inflammatory potency comparable to that of ibuprofen in the carrageenan-induced rat paw edema assay.[4] This established the 2,3-dihydro-1,4-benzodioxin-6-yl moiety as a promising pharmacophore for anti-inflammatory drug design.

Further work by the same research group, often cited as Azquez et al., synthesized and evaluated the racemic 2-(2,3-dihydro-1,4-benzodioxane-6-yl)propionic acid . Their findings highlighted that the (S)-enantiomer was the more potent isomer, a characteristic feature of the "profen" class of NSAIDs.[5] The discovery and exploration of these closely related analogs paved the way for the investigation of other derivatives, including the title compound, this compound.

Synthetic Methodologies

The synthesis of this compound can be logically approached through established organic chemistry reactions. A highly plausible and efficient method involves a two-step process starting from the commercially available 2,3-dihydro-1,4-benzodioxin: a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Proposed Synthetic Pathway: Friedel-Crafts Acylation and Reduction

This pathway leverages the electron-rich nature of the 2,3-dihydro-1,4-benzodioxin ring system, which facilitates electrophilic aromatic substitution.

Synthetic_Pathway start 2,3-Dihydro-1,4-benzodioxin intermediate 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid start->intermediate Friedel-Crafts Acylation reagent1 Succinic anhydride, AlCl₃ reagent1->intermediate product This compound intermediate->product Reduction reagent2 Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1,4-benzodioxin

The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Using succinic anhydride as the acylating agent directly installs the required four-carbon chain.[6][7]

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), add succinic anhydride portion-wise, maintaining the temperature below 10 °C.

  • Once the succinic anhydride has dissolved, add 2,3-dihydro-1,4-benzodioxin dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid, 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Causality of Experimental Choices:

  • Anhydrous Aluminum Chloride: A strong Lewis acid is required to activate the succinic anhydride and generate the acylium ion electrophile.

  • Inert Solvent and Atmosphere: Prevents side reactions with moisture and atmospheric components.

  • Low Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature during the addition of reactants prevents uncontrolled side reactions and improves the yield of the desired product.

  • Acidic Workup: Necessary to hydrolyze the aluminum chloride complex and liberate the keto acid product.

Step 2: Reduction of the Keto Acid

The carbonyl group of the intermediate keto acid needs to be reduced to a methylene group. This can be achieved via the Clemmensen reduction (acidic conditions) or the Wolff-Kishner reduction (basic conditions).

Experimental Protocol (Clemmensen Reduction):

  • Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

  • Add the crude 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid, concentrated hydrochloric acid, and water to the amalgamated zinc.

  • Heat the mixture under reflux for several hours. Additional hydrochloric acid may be added periodically to maintain the acidity.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Amalgamated Zinc: The mercury amalgam increases the reactivity of the zinc for the reduction.

  • Concentrated Hydrochloric Acid: Provides the acidic medium necessary for the Clemmensen reduction.

Biological Activity and Mechanism of Action

As an arylpropionic acid derivative, this compound is predicted to exhibit anti-inflammatory, analgesic, and antipyretic properties.[2][3] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[3][8]

Cyclooxygenase Inhibition

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.

The anti-inflammatory effects of arylpropionic acids are primarily due to the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins.[10] The common gastrointestinal side effects of NSAIDs are attributed to the concurrent inhibition of COX-1.[2]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

Caption: Mechanism of action via COX enzyme inhibition.

Structure-Activity Relationship

The work by Vázquez and colleagues on the acetic and 2-propionic acid analogs of the target compound provides valuable insights into the structure-activity relationship (SAR).[4][5][11]

  • Position of the Acidic Moiety: The placement of the carboxylic acid side chain at the 6-position of the benzodioxin ring appears to be crucial for optimal anti-inflammatory activity.

  • Chirality: For the 2-propionic acid analog, the (S)-enantiomer is more active, which is a common feature of profens and suggests a specific stereochemical interaction with the active site of the COX enzyme.[5]

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundAssayPotencyReference
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acidCarrageenan-induced rat paw edemaComparable to Ibuprofen[4]
(S)-2-(2,3-Dihydro-1,4-benzodioxane-6-yl)propionic acidNot specifiedMost potent isomer[5]

Future Directions and Applications

The favorable anti-inflammatory profile of the 2,3-dihydro-1,4-benzodioxin scaffold suggests that this compound and its derivatives warrant further investigation. Future research could focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ values for COX-1 and COX-2 inhibition to assess its potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Conducting comprehensive animal studies to evaluate its anti-inflammatory, analgesic, and antipyretic effects, as well as its gastrointestinal and cardiovascular safety profile.

  • Derivatization: Synthesizing and testing new derivatives to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a compelling molecule within the landscape of anti-inflammatory drug discovery. Although its specific historical discovery is intertwined with that of its close analogs, the foundational work of Vázquez and colleagues has firmly established the 2,3-dihydro-1,4-benzodioxin-6-yl moiety as a viable pharmacophore. The proposed synthetic route via Friedel-Crafts acylation and subsequent reduction offers a practical approach to its preparation. Based on its structural class and the activity of its analogs, it is highly likely to function as a COX inhibitor, with potential for further development as a novel anti-inflammatory agent. This guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound.

References

Spectroscopic Data for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, a compound of interest in pharmaceutical and materials science research.[1] While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights provided herein are intended to guide researchers and drug development professionals in the characterization and analysis of this and structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The unique spectroscopic fingerprint of this compound arises from the interplay of its constituent functional groups: a carboxylic acid, a 1,4-benzodioxin moiety, and a flexible propanoic acid chain. Understanding the electronic environment of each proton and carbon atom is paramount to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, dioxin, and propanoic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the ether linkages, as well as the shielding and deshielding effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Aromatic (Ar-H)6.7 - 6.9multiplet3H
Dioxin (-O-CH₂-CH₂-O-)4.2 - 4.3singlet4H
Propanoic Acid (-CH₂-COOH)2.6 - 2.8triplet2H
Propanoic Acid (Ar-CH₂-)2.8 - 3.0triplet2H

Causality of Experimental Choices: The use of a deuterated solvent like CDCl₃ or DMSO-d₆ is standard for ¹H NMR to avoid solvent signal interference.[2] The acidic proton of the carboxylic acid is expected to be a broad singlet and may exchange with deuterium if D₂O is added, causing the signal to disappear, a useful diagnostic test.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to symmetry in the unsubstituted aromatic ring of the benzodioxin moiety, some carbon signals may be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)170 - 180
Aromatic (C-O)140 - 150
Aromatic (C-C)115 - 135
Dioxin (-O-CH₂-CH₂-O-)60 - 70
Propanoic Acid (-CH₂-COOH)35 - 45
Propanoic Acid (Ar-CH₂-)30 - 40

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling is typically sufficient for initial characterization. For more detailed analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Frequencies

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ether.

Table 3: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
Carboxylic Acid O-H2500-3300Strong, BroadStretch
Aromatic C-H3000-3100MediumStretch
Aliphatic C-H2850-2960MediumStretch
Carboxylic Acid C=O1700-1725StrongStretch
Aromatic C=C1450-1600MediumStretch
C-O (Ether and Acid)1000-1300StrongStretch

Expertise in Interpretation: The broad O-H stretch of the carboxylic acid is a hallmark feature and is due to hydrogen bonding.[4] The strong carbonyl (C=O) absorption is also highly diagnostic. The presence of multiple bands in the C-O stretching region is expected due to the ether linkages of the benzodioxin and the C-O bond of the carboxylic acid.

Experimental Protocol for IR Data Acquisition (Solid Sample)
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[5][6]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5][6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • Perform a background scan with a clean, empty salt plate to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[7][8]

Predicted Mass Spectrum Data

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₁H₁₂O₄) is 208.21 g/mol . A prominent molecular ion peak is expected at m/z = 208.

Key Fragmentation Patterns: Under electron ionization, the molecule is expected to fragment in a predictable manner.

  • Loss of the carboxylic acid group: A significant fragment at m/z = 163, corresponding to the loss of the -COOH radical (45 Da).

  • Loss of the propanoic acid side chain: A fragment corresponding to the 2,3-dihydro-1,4-benzodioxin-6-yl cation.

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion or fragment ions.

  • Fragments from the propanoic acid chain: Peaks corresponding to the cleavage of the C-C bonds in the side chain.[9]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][10] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺), and often induces fragmentation.[8][10][11]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Visualization

To aid in the conceptual understanding of the spectroscopic analysis workflow, the following diagram illustrates the process from sample to structural elucidation.

Spectroscopic_Workflow cluster_Sample Sample cluster_Techniques Spectroscopic Techniques cluster_Data Data Output cluster_Analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Verified Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The predicted spectroscopic data for this compound, based on fundamental principles and analysis of its structural components, provides a robust framework for its characterization. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to confirm the identity and purity of this compound, which is essential for its application in research and development. This guide serves as a valuable resource for scientists, enabling them to anticipate and interpret the spectroscopic features of this molecule with confidence.

References

The Evolving Landscape of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzodioxane scaffold has long been a cornerstone in medicinal chemistry, lauded for its versatility and presence in numerous bioactive compounds.[1] This technical guide delves into the synthesis, chemical properties, and burgeoning therapeutic potential of a specific subclass: 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid and its derivatives. This class of molecules has emerged as a promising template for the development of novel agents targeting a spectrum of diseases, from cancer and bacterial infections to cardiovascular and neurological disorders. We will explore the nuanced structure-activity relationships that govern their biological effects, provide detailed experimental protocols for their synthesis and evaluation, and illuminate the mechanistic pathways through which they exert their therapeutic action. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The 1,4-Benzodioxane Core - A Privileged Scaffold

The 1,4-benzodioxane motif is a recurring structural element in a variety of natural products and synthetic molecules with significant biological activity.[1] Its conformational rigidity and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. Derivatives of this core structure have been successfully developed as agonists and antagonists for nicotinic, α1-adrenergic, and serotoninergic receptors.[1][2] Furthermore, recent research has expanded their therapeutic potential into the realms of oncology and infectious diseases.[1][2]

The propanoic acid side chain at the 6-position of the benzodioxane ring introduces a key functional group that can be readily modified to modulate the compound's physicochemical properties and target interactions. This guide will focus on this specific chemical architecture, providing a deep dive into its synthetic accessibility and diverse pharmacological profile.

Chemical Synthesis and Characterization

The synthesis of this compound is most readily achieved via a Friedel-Crafts acylation of 1,4-benzodioxane with succinic anhydride. This classic electrophilic aromatic substitution reaction provides a direct route to the carbon skeleton of the target molecule.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of commercially available 1,4-benzodioxane with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich 6-position of the benzodioxane ring. A subsequent reduction step, typically a Clemmensen or Wolff-Kishner reduction, is then employed to reduce the ketone to the desired methylene group, affording the final propanoic acid derivative.

Synthesis_of_3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic_acid cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction 1_4_Benzodioxane 1,4-Benzodioxane Intermediate_Ketone 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid 1_4_Benzodioxane->Intermediate_Ketone AlCl₃ Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Intermediate_Ketone Final_Product This compound Intermediate_Ketone->Final_Product e.g., Wolff-Kishner (H₂NNH₂, KOH)

Figure 1: Proposed synthetic pathway.
Detailed Experimental Protocol (Proposed)

  • Step 1: Friedel-Crafts Acylation to yield 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.

    • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add succinic anhydride (1.1 equivalents).

    • Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

    • Slowly add a solution of 1,4-benzodioxane (1.0 equivalent) in the same solvent, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the intermediate keto-acid.

  • Step 2: Wolff-Kishner Reduction to yield this compound.

    • To a solution of the intermediate keto-acid (1.0 equivalent) in a high-boiling solvent such as diethylene glycol, add hydrazine hydrate (4-5 equivalents) and potassium hydroxide (4-5 equivalents).

    • Heat the mixture to reflux for 2-3 hours.

    • After the initial reflux, arrange the apparatus for distillation and allow the temperature to rise to 190-200 °C to remove water and excess hydrazine.

    • Maintain the reaction at this temperature for an additional 3-4 hours.

    • Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

Characterization and Spectroscopic Data
Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
-COOH12.0 (broad s)~179
Aromatic CH6.7-6.9 (m)~116-122
-O-CH₂-CH₂-O-4.2-4.3 (m)~64
-CH₂-COOH2.6 (t)~36
Ar-CH₂-2.9 (t)~30
Aromatic C-O~143
Aromatic C-C~135

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a broad O-H stretch around 3000 cm⁻¹ for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and C-O stretches for the ether linkages in the 1250-1050 cm⁻¹ region.

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 208.07 for C₁₁H₁₂O₄.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of 1,4-benzodioxane derivatives. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

  • mTOR Inhibition: Some benzodioxane-hydrazone derivatives have been shown to induce apoptosis and cause S-phase arrest in cancer cell lines.[4] In vitro enzyme inhibition assays have identified the mTOR kinase as a target, with some compounds exhibiting IC₅₀ values in the low micromolar range.[4] The mTOR signaling pathway is a central regulator of cell growth and proliferation, and its inhibition is a validated strategy in oncology.[5][6]

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of Benzodioxane_Derivative Benzodioxane Derivative Benzodioxane_Derivative->mTORC1 Inhibition FtsZ_Inhibition FtsZ_Monomers FtsZ Monomers FtsZ_Polymerization FtsZ Polymerization FtsZ_Monomers->FtsZ_Polymerization Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Bacterial_Cell_Division Bacterial Cell Division Z_Ring_Formation->Bacterial_Cell_Division Benzodioxane_Derivative Benzodioxane Derivative Benzodioxane_Derivative->FtsZ_Polymerization Inhibition Receptor_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing α-adrenergic receptors Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand (e.g., ³H-prazosin) and test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC₅₀ and Ki values Quantify->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS No: 14939-92-5). This compound, a derivative of 1,4-benzodioxane, serves as a valuable building block in medicinal chemistry and materials science.[1] Its structural motif is found in a variety of biologically active molecules, and it is often used as a starting material for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1] These application notes detail a robust and reproducible experimental protocol, including insights into the underlying chemical principles, troubleshooting, and characterization techniques.

Introduction and Scientific Context

This compound is a phenylpropionic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety.[1] This heterocyclic system is of significant interest in drug discovery due to its presence in numerous pharmacologically active compounds. The propanoic acid side chain offers a versatile functional handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. The potential anti-inflammatory and analgesic properties of compounds derived from this scaffold make it a compelling target for synthetic efforts.[1]

The synthetic strategy outlined herein employs a Horner-Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation. The HWE reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[2][3] This stereoselective reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2][3] Subsequent reduction of the resulting α,β-unsaturated ester provides the desired saturated propanoic acid derivative.

Experimental Protocols

Synthesis Workflow Overview

The synthesis of this compound is accomplished in a two-step sequence starting from 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. The initial step involves a Horner-Wadsworth-Emmons olefination to form an ethyl cinnamate derivative, which is then reduced to the target propanoic acid.

Synthesis_Workflow A 2,3-Dihydro-1,4-benzodioxine- 6-carbaldehyde C Horner-Wadsworth-Emmons Reaction A->C B Triethyl phosphonoacetate B->C D Ethyl (E)-3-(2,3-dihydro-1,4- benzodioxin-6-yl)acrylate C->D Olefination E Catalytic Hydrogenation (H2, Pd/C) D->E F Saponification (e.g., NaOH, H2O/EtOH) E->F Reduction G 3-(2,3-Dihydro-1,4-benzodioxin- 6-yl)propanoic acid F->G Hydrolysis & Acidification

Caption: Synthetic workflow for this compound.

Materials and Reagents
ReagentGradeSupplierNotes
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde≥98%Sigma-AldrichStarting material
Triethyl phosphonoacetate≥98%Sigma-AldrichHWE reagent
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichStrong base for HWE reaction
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichReaction solvent
Palladium on carbon (Pd/C)10 wt. % loading, drySigma-AldrichHydrogenation catalyst
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher ScientificSolvent for hydrogenation
Sodium hydroxide (NaOH)≥97%, pelletsFisher ScientificFor saponification
Hydrochloric acid (HCl)37%Fisher ScientificFor acidification
Diethyl etherACS gradeFisher ScientificExtraction solvent
Ethyl acetateACS gradeFisher ScientificExtraction solvent
Anhydrous magnesium sulfate (MgSO4)≥97%Sigma-AldrichDrying agent
Step-by-Step Synthesis Protocol

Step 1: Horner-Wadsworth-Emmons Reaction to form Ethyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel.

  • Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[2] The formation of the phosphonate carbanion is indicated by the dissolution of the sodium hydride.

  • Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[2]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2]

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ethyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate.[2]

Step 2: Catalytic Hydrogenation and Saponification

  • Hydrogenation Setup: Dissolve the purified ethyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylate in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with ethanol.

  • Saponification: To the filtrate, add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.

  • Hydrolysis: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid in a vacuum oven to yield this compound.

Purification of the Final Product

The crude this compound can be purified by recrystallization.

  • Solvent Selection: Suitable solvents for recrystallization include aqueous ethanol, a mixture of toluene and petroleum ether, or benzene and ligroin.[1][4]

  • Procedure: Dissolve the crude acid in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification method for carboxylic acids involves an acid-base extraction.[4]

  • Dissolution: Dissolve the crude acid in an appropriate organic solvent like diethyl ether.

  • Base Extraction: Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate, to convert the carboxylic acid into its water-soluble salt.

  • Separation: Separate the aqueous layer.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with water, and dry.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.22 g/mol
Melting Point 67.5-69.5 °C (recrystallized from benzene/ligroine)[1]
Boiling Point 366 °C at 760 mmHg
Appearance Solid
Density 1.282 g/cm³
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxin ring, the methylene protons of the dioxin ring, and the aliphatic protons of the propanoic acid side chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield chemical shift (typically >170 ppm).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carbonyl group (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications and Further Research

This compound is a versatile intermediate with several potential applications:

  • Medicinal Chemistry: It serves as a key starting material for the synthesis of novel drug candidates.[1] The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives to explore their biological activities, including potential anti-inflammatory, antibacterial, and anticancer properties.[1][6][7]

  • Materials Science: The unique electronic and structural properties of the benzodioxin moiety may be exploited in the development of new organic materials with specific optical or electronic characteristics.[1]

  • Organic Synthesis: This compound can be used as a building block in more complex organic syntheses due to its functionalized aromatic ring and modifiable side chain.[1]

Further research could focus on the synthesis of a library of derivatives and their systematic evaluation for various biological targets. Additionally, the incorporation of this moiety into polymers or other macromolecular structures could lead to novel materials with tailored properties.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in HWE reaction Incomplete deprotonation of the phosphonate.Ensure the sodium hydride is fresh and properly washed. Increase reaction time or use a stronger base if necessary.
Steric hindrance in the aldehyde.Use a less hindered phosphonate reagent if possible.
Incomplete hydrogenation Inactive catalyst.Use fresh Pd/C catalyst. Increase catalyst loading or hydrogen pressure.
Catalyst poisoning.Ensure the starting material is pure and free of catalyst poisons like sulfur compounds.
Difficulty in purification Presence of closely related impurities.Optimize the mobile phase for column chromatography. Consider using reversed-phase chromatography for polar compounds.[8]
Oil formation during recrystallization.Use a different recrystallization solvent system or try trituration with a non-polar solvent.

Safety Precautions

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and in a fume hood.

  • Anhydrous Solvents: Can be flammable. Use in a well-ventilated area away from ignition sources.

  • Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care.

  • Strong Acids and Bases: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and characterization of this compound. By following these procedures, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The insights into the reaction mechanisms, purification techniques, and analytical characterization will aid in the successful execution of this synthesis.

References

Application Notes and Protocols for the In Vitro Use of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzodioxin Scaffold

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS 14939-92-5) is a unique small molecule featuring a 2,3-dihydro-1,4-benzodioxin core structure. This heterocyclic motif is a key component in a multitude of biologically active compounds, suggesting a rich, yet largely unexplored, potential for this specific propanoic acid derivative in biomedical research.[1][2][3] While direct extensive studies on this particular molecule are emerging, the known pharmacological activities of structurally related compounds provide a strong rationale for its investigation in various cell-based assays.

Derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have demonstrated a wide range of biological effects, including potent anti-inflammatory properties.[4][5] For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown anti-inflammatory potency comparable to that of ibuprofen in preclinical models.[4] This suggests that this compound may serve as a valuable tool for researchers investigating inflammatory pathways, cellular signaling, and for the discovery of novel therapeutic agents.

This guide provides a comprehensive framework for the utilization of this compound in a cell culture setting. We will delve into the core principles of its application, from stock solution preparation to detailed experimental protocols, ensuring scientific integrity and empowering researchers to confidently explore its biological functions.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is paramount for its effective use. Below is a summary of key physicochemical data for this compound.

PropertyValueSource
CAS Number 14939-92-5LookChem
Molecular Formula C₁₁H₁₂O₄LookChem
Molecular Weight 208.22 g/mol LookChem
Melting Point 67.5-69.5 °CLookChem
Boiling Point 366 °C at 760 mmHgLookChem
pKa (Predicted) 4.56 ± 0.10LookChem

Note: As with many organic compounds, this compound is expected to have low solubility in aqueous solutions. Therefore, the use of an organic solvent for the preparation of stock solutions is necessary.

Mechanism of Action: An Inferential Overview

While the precise mechanism of action for this compound is yet to be fully elucidated, we can infer a likely mode of action based on its structural similarity to other anti-inflammatory agents. The propanoic acid moiety is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Potential Inhibition

Caption: Inferred mechanism of action for this compound.

Experimental Protocols

Part 1: Preparation of Stock Solutions

The low aqueous solubility of this compound necessitates the use of an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose in cell culture applications.[6][7]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Determine the Desired Stock Concentration: A 10 mM stock solution is a common starting point.

  • Calculate the Required Mass:

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For a 10 mM stock in 1 mL of DMSO: 10 mM x 1 mL x 208.22 g/mol = 2.08 mg

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance in a sterile environment.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the desired volume of sterile DMSO.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: Workflow for Cell-Based Assays

The following workflow provides a general guideline for incorporating this compound into your cell culture experiments.

cell_culture_workflow Start Start Cell_Seeding Seed cells in appropriate culture plates Start->Cell_Seeding Incubation_1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation_1 Prepare_Working_Solutions Prepare working solutions by diluting stock in culture medium Incubation_1->Prepare_Working_Solutions Treatment Treat cells with working solutions (including vehicle control) Prepare_Working_Solutions->Treatment Incubation_2 Incubate for desired treatment duration Treatment->Incubation_2 Assay Perform desired cellular assay (e.g., cytotoxicity, cytokine analysis) Incubation_2->Assay Data_Analysis Analyze and interpret results Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cell-based assays.

Part 3: Determining Cytotoxicity (MTT Assay)

Before evaluating the biological activity of this compound, it is crucial to determine its cytotoxic concentration range in your cell line of interest. The MTT assay is a widely used colorimetric method to assess cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 murine macrophages for inflammation studies)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Preparation of Working Solutions: Prepare serial dilutions of the compound in complete culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is identical and does not exceed 0.5%, with ≤0.1% being optimal to avoid solvent-induced toxicity. [8][9]

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared working solutions to the respective wells. Include wells with medium only (negative control) and medium with the corresponding DMSO concentration (vehicle control).

  • Incubation: Incubate the plate for 24-48 hours, depending on the desired experimental timeframe.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Part 4: Assessing Anti-inflammatory Activity (Nitric Oxide Assay)

For researchers investigating inflammation, a nitric oxide (NO) assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) is a relevant functional assay.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite standard

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent System) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite production in the presence of the compound indicates potential anti-inflammatory activity.

Expected Outcomes and Data Interpretation

AssayExpected Outcome with Active CompoundInterpretation
MTT Assay Dose-dependent decrease in cell viability at higher concentrations.Determines the non-toxic working concentration range for subsequent functional assays.
Nitric Oxide Assay Dose-dependent decrease in LPS-induced nitric oxide production.Suggests potential anti-inflammatory activity through the inhibition of inflammatory mediators.

Troubleshooting

IssuePossible CauseSolution
Compound precipitates in culture medium Poor aqueous solubility.Prepare fresh dilutions. Ensure rapid mixing when diluting the DMSO stock into the medium. Consider using a co-solvent if the issue persists, but validate its compatibility with your cells.[7][10]
High toxicity in vehicle control DMSO concentration is too high.Reduce the final DMSO concentration to ≤0.1%. Perform a DMSO toxicity curve for your specific cell line.[11][12]
Inconsistent results Repeated freeze-thaw cycles of stock solution. Inaccurate pipetting.Use single-use aliquots of the stock solution. Ensure proper mixing and use calibrated pipettes.

Conclusion

This compound represents a promising research tool, particularly in the field of inflammation research. By leveraging the established knowledge of its core chemical scaffold and employing rigorous, well-controlled cell culture techniques, researchers can effectively probe its biological activities. The protocols outlined in this guide provide a solid foundation for initiating these investigations, with the ultimate goal of unlocking the full scientific potential of this intriguing molecule.

References

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid as a research tool in neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: URB597 as a Research Tool in Neuroscience

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Chemical Tools in Neuroscience

The initial inquiry for this guide concerned the compound 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. A comprehensive literature review revealed that this molecule is primarily documented as a chemical intermediate for synthesis and lacks a significant body of research establishing it as a tool compound for neuroscience research. To provide a guide of genuine utility and scientific integrity, we have pivoted to a well-characterized, widely utilized, and structurally distinct compound that aligns with the likely scientific interests of the audience: URB597 , a cornerstone tool for investigating the endocannabinoid system.

This document provides an in-depth guide to the application of URB597, a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), in neuroscience research. Our focus is to deliver not just protocols, but the strategic reasoning behind them, ensuring that researchers can design, execute, and interpret their experiments with confidence.

Introduction to URB597: Beyond Direct Cannabinoid Agonism

The endocannabinoid system (ECS) is a critical neuromodulatory network influencing a vast array of physiological processes, including pain, mood, memory, and appetite. A key component of this system is the endogenous cannabinoid anandamide (AEA). Unlike direct-acting cannabinoid agonists (e.g., THC), which can produce significant psychoactive side effects and have abuse potential, modulating the levels of endogenous ligands offers a more nuanced therapeutic strategy.

URB597 (also known as KDS-4103) is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1][2]. FAAH is the primary enzyme responsible for the intracellular degradation of anandamide[3]. By inhibiting FAAH, URB597 elevates the endogenous levels of AEA in the brain and peripheral tissues, thereby amplifying its natural signaling activity at cannabinoid receptors (CB1 and CB2)[3][4]. This indirect mechanism of action allows for an "on-demand" enhancement of endocannabinoid tone in a physiologically relevant manner, making URB597 an invaluable tool for dissecting the roles of anandamide in health and disease without the confounding effects of exogenous agonists[5][6].

Mechanism of Action: Enhancing Endogenous Anandamide Signaling

URB597 functions as a covalent, irreversible inhibitor of FAAH. It belongs to the O-arylcarbamate class of inhibitors and acts by carbamylating a catalytic serine residue (Ser241) within the enzyme's active site[7]. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its primary substrate, anandamide.

The resulting accumulation of anandamide leads to increased activation of CB1 and CB2 receptors. In the central nervous system, CB1 receptors are densely expressed and mediate most of the neurobehavioral effects of cannabinoids. The therapeutic potential of URB597 in models of anxiety, depression, and pain is largely attributed to the enhanced activation of these receptors by endogenous anandamide[5][8][9].

FAAH_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Anandamide_Syn Anandamide (AEA) Synthesis AEA_uptake AEA Uptake Anandamide_Syn->AEA_uptake AEA enters postsynaptic neuron CB1R CB1 Receptor Anandamide_Syn->CB1R Activates FAAH FAAH Enzyme Degradation AEA Degradation (Arachidonic Acid + Ethanolamine) FAAH->Degradation Catalyzes AEA_uptake->FAAH Substrate for URB597 URB597 URB597->FAAH Irreversibly Inhibits Neuronal_Effect Modulation of Neurotransmission (e.g., Reduced Anxiety, Analgesia) CB1R->Neuronal_Effect Leads to

Caption: Mechanism of URB597 action.

Key Physicochemical and Pharmacokinetic Properties

Proper experimental design requires a thorough understanding of the tool compound's properties.

PropertyValueReference(s)
IUPAC Name [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate[1]
Molecular Formula C₂₀H₂₂N₂O₃[1]
Molecular Weight 338.4 g/mol [1]
IC₅₀ for FAAH ~4.6 nM (rat brain membranes)[10]
Solubility Insoluble in water. Soluble in DMSO (>16.9 mg/mL) and Ethanol (~4.55 mg/mL with warming).[1][10]
In Vivo Administration Typically Intraperitoneal (i.p.) or Oral (p.o.).[10][11]
In Vivo Efficacy Dose 0.1 - 10 mg/kg (i.p.) in rodents produces significant behavioral and neurochemical effects.[11][12][13]
Onset & Duration Rapidly inhibits brain FAAH (<15-30 min post-i.p. injection), with effects lasting over 12 hours. AEA levels peak 30 min to 2 h post-injection.[1][11]
Selectivity Highly selective for FAAH in the brain. Shows some off-target inhibition of carboxylesterases in peripheral tissues like the liver.[12][14]

Application Protocols

The following protocols are designed to be adaptable. Researchers must optimize parameters based on their specific experimental model, animal strain, and research question.

In Vivo Study: Assessing Anxiolytic-Like Effects in Mice

This protocol outlines a typical experiment to evaluate the anxiolytic properties of URB597 using the Elevated Plus Maze (EPM) test, a standard behavioral assay for anxiety in rodents.

EPM_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Acclimatize Mice (1 week) p2 Prepare URB597 Dosing Solution (e.g., 0.5 mg/kg in vehicle) p1->p2 p3 Prepare Vehicle Control Solution p1->p3 e1 Randomize mice into groups (Vehicle vs. URB597) p2->e1 p3->e1 e2 Administer URB597 or Vehicle (i.p. injection) e1->e2 e3 Wait 30-60 minutes (for drug absorption & peak effect) e2->e3 e4 Conduct Elevated Plus Maze Test (5-minute trial per mouse) e3->e4 a1 Record & Score Behavior (Time in open/closed arms, entries) e4->a1 a2 Optional: Collect Brain Tissue (for FAAH activity or AEA level analysis) e4->a2 a3 Statistical Analysis (e.g., t-test or ANOVA) a1->a3 a2->a3

Caption: Workflow for an in vivo anxiety study using URB597.

A. Materials

  • URB597 powder (Sigma-Aldrich, Cayman Chemical, etc.)

  • Vehicle components: Tween 80, Polyethylene glycol 400 (PEG400), 0.9% Saline[11].

  • Adult male C57BL/6J mice (8-12 weeks old)

  • Elevated Plus Maze apparatus

  • Video tracking software (e.g., ANY-maze, EthoVision)

  • Standard laboratory equipment (scales, syringes, tubes)

B. Preparation of Dosing Solution (0.5 mg/kg)

  • Causality: The vehicle is critical for solubilizing the lipophilic URB597 for systemic administration. This specific vehicle has been validated in numerous publications[11][15]. The 0.5 mg/kg dose is chosen as it has been shown to be effective without causing confounding locomotor effects[11].

  • Step 1: Prepare the vehicle solution consisting of 5% Tween 80, 5% PEG400, and 90% sterile saline. Vortex thoroughly.

  • Step 2: Weigh the required amount of URB597. For a 10 mL final solution to dose mice averaging 25g at 0.5 mg/kg (injection volume of 10 mL/kg or 0.25 mL/mouse), you will need 5 mg of URB597.

  • Step 3: Dissolve the URB597 powder in the vehicle. This may require gentle warming (to 37°C) and sonication to ensure complete dissolution[1]. Prepare fresh on the day of the experiment.

C. Experimental Procedure

  • Step 1 (Acclimatization): House mice in the experimental room for at least 1 hour before testing to reduce stress.

  • Step 2 (Dosing): Administer URB597 (0.5 mg/kg) or an equivalent volume of vehicle via intraperitoneal (i.p.) injection.

  • Step 3 (Incubation): Return the mouse to its home cage for 30-60 minutes. This allows for the drug to be absorbed and for brain anandamide levels to rise significantly[11].

  • Step 4 (Behavioral Testing): Place the mouse in the center of the EPM, facing an open arm, and allow it to explore for 5 minutes. Record the session using video tracking software.

  • Step 5 (Data Analysis): Quantify key behavioral parameters: time spent in open arms, number of entries into open arms, and total distance traveled (to control for locomotor activity). An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle group.

Ex Vivo FAAH Activity Assay

This protocol confirms that the administered dose of URB597 effectively inhibited its target in the brain.

A. Materials

  • Brain tissue from treated and control animals

  • Ice-cold homogenization buffer

  • FAAH activity assay kit (e.g., using a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin amide)[16].

  • Fluorometer/plate reader

B. Procedure

  • Step 1 (Tissue Collection): Immediately following the behavioral test (or at a predetermined time point), euthanize the animals via an approved method (e.g., cervical dislocation followed by decapitation)[17].

  • Step 2 (Dissection): Rapidly dissect the brain region of interest (e.g., prefrontal cortex, amygdala, or whole brain) on an ice-cold surface.

  • Step 3 (Homogenization): Homogenize the tissue in ice-cold buffer, then centrifuge to prepare the cytosolic fraction containing FAAH[17].

  • Step 4 (Assay): Perform the FAAH activity assay according to the manufacturer's instructions. The rate of fluorescent product generation is proportional to FAAH activity.

  • Step 5 (Analysis): Compare the FAAH activity in brain homogenates from URB597-treated animals to that of vehicle-treated controls. A significant reduction in fluorescence confirms target engagement.

Trustworthiness and Self-Validation

A robust experimental design using URB597 incorporates self-validating controls:

  • Dose-Response: Establishing a dose-response curve (e.g., 0.1, 0.3, 1.0 mg/kg) demonstrates that the observed effect is dependent on the concentration of the inhibitor.

  • Pharmacological Blockade: Co-administration of a CB1 receptor antagonist like rimonabant should reverse the behavioral effects of URB597, confirming that the action is mediated through the intended pathway (i.e., enhanced anandamide signaling at CB1 receptors)[5][8].

  • Target Engagement: Directly measuring FAAH inhibition in the tissue of interest (as per protocol 4.2) provides definitive evidence that the drug reached its target at a sufficient concentration to exert an effect.

  • Control for Confounding Variables: Always assess general locomotor activity. An apparent anxiolytic effect could be a false positive if the compound simply causes sedation or hyperactivity.

Conclusion and Future Directions

URB597 remains a vital pharmacological tool for exploring the therapeutic potential of the endocannabinoid system. Its ability to selectively amplify endogenous anandamide signaling provides a powerful method for studying mood, pain, and cognitive processes. While highly selective for FAAH in the brain, researchers should remain aware of its potential off-target effects on carboxylesterases in peripheral tissues, especially in studies where systemic metabolism is a key consideration[14]. Future research will likely focus on leveraging the insights gained from tools like URB597 to develop next-generation FAAH inhibitors with improved pharmacokinetic profiles and even greater selectivity for clinical applications.

References

Application Notes and Protocols: The 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of bioactive molecules. Its unique structural features, combining a rigid benzodioxan ring system with a flexible propanoic acid side chain, allow for facile chemical modification and the exploration of a broad chemical space. This guide provides an in-depth exploration of the applications of this scaffold in drug discovery, focusing on its utility in developing novel therapeutics for neurodegenerative diseases and benign prostatic hyperplasia. We present detailed, field-proven protocols for the synthesis of key derivatives and their subsequent biological evaluation, underpinned by a rationale for experimental design and data interpretation.

The this compound Scaffold: A Gateway to Bioactive Compounds

The 1,4-benzodioxan moiety is a well-established pharmacophore found in numerous clinically approved drugs. Its incorporation into a propanoic acid framework creates a molecule with significant potential for modification at both the aromatic ring and the carboxylic acid function. This allows for the systematic optimization of pharmacokinetic and pharmacodynamic properties. The propanoic acid side chain can be readily converted into amides, esters, and other functional groups, while the benzodioxan ring can be substituted to modulate lipophilicity, electronic properties, and receptor interactions. This structural versatility has led to the development of derivatives with a wide range of biological activities, including acetylcholinesterase inhibition, α-adrenoceptor antagonism, and neuroprotective effects.[1][2][3]

Representative Synthesis of the Core Scaffold and Derivatives

A common route to access the this compound scaffold and its derivatives often starts from commercially available materials like gallic acid or 2,3-dihydro-1,4-benzodioxan.[4] The following protocol outlines a general approach for the synthesis of the parent acid and a representative sulfonamide derivative, which has shown utility in targeting enzymes like acetylcholinesterase.[5]

Protocol 1: Synthesis of this compound and a Sulfonamide Derivative

Part A: Synthesis of the Parent Propanoic Acid

  • Friedel-Crafts Acylation: To a stirred solution of 2,3-dihydro-1,4-benzodioxan in a suitable solvent (e.g., dichloromethane), add succinic anhydride and a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice and concentrated HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude keto-acid is then subjected to a Clemmensen or Wolff-Kishner reduction to yield this compound. Purify the final product by recrystallization or column chromatography.

Part B: Synthesis of a Representative Sulfonamide Derivative

  • Starting Material: Begin with 1,4-benzodioxane-6-amine.

  • Sulfonylation: Dissolve the amine in pyridine and cool to 0 °C. Add an appropriate arylsulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) dropwise.

  • Reaction and Work-up: Stir the reaction at room temperature overnight. Pour the mixture into ice-water and acidify with HCl to precipitate the sulfonamide product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamide derivative.[5]

Application in Neurodegenerative Disorders: Targeting Acetylcholinesterase

Alzheimer's disease is characterized by a decline in cholinergic neurotransmission.[6] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy. The benzodioxan scaffold has been functionalized, often as sulfonamides, to create molecules with AChE inhibitory activity.[2]

G cluster_0 Screening Cascade for AChE Inhibitors Compound Library Compound Library Primary Screen Primary Screen (In vitro AChE Assay) Compound Library->Primary Screen Hit Identification Hit Identification (Potent Inhibitors) Primary Screen->Hit Identification Dose-Response Dose-Response Analysis (IC50 Determination) Hit Identification->Dose-Response Lead Candidates Lead Candidates Dose-Response->Lead Candidates

Caption: Workflow for the identification of AChE inhibitors.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard high-throughput method for quantifying AChE activity and inhibition.[7]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in assay buffer.

    • Enzyme Solution: Human recombinant AChE diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

    • Test Compounds: Prepare a stock solution of the benzodioxan derivative in DMSO and create serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each concentration of the test compound or vehicle (for control) to the wells.

    • Add 140 µL of assay buffer.

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

    • Add 20 µL of the substrate solution (ATCI) to start the reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9][10]

Representative Data
Compound TypeTargetRepresentative IC50 (µM)Reference
Benzodioxane Sulfonamide DerivativeAcetylcholinesterase0.05 - 30[2][11]
Donepezil (Standard)Acetylcholinesterase0.005 - 0.02[12]

Application in Neurodegenerative Disorders: Neuroprotection

Beyond symptomatic treatment, there is a critical need for neuroprotective agents that can slow or halt the progression of neurodegenerative diseases.[13] The underlying mechanisms of neuronal death often involve oxidative stress and apoptosis.[14] Derivatives of the benzodioxan scaffold have shown promise in protecting neurons from various insults.[15]

Neurotoxic Insult Neurotoxic Insult ROS Production ↑ ROS Production Neurotoxic Insult->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Benzodioxan Derivative Benzodioxan Derivative Benzodioxan Derivative->ROS Production Inhibits Benzodioxan Derivative->Mitochondrial Dysfunction Prevents

Caption: Simplified pathway of neurotoxic insult and points of intervention.

Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of a test compound to protect a neuronal cell line (e.g., SH-SY5Y) from hydrogen peroxide (H₂O₂)-induced cell death using the MTT assay for cell viability.[16]

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzodioxan derivative (e.g., 0.1 to 100 µM) for 2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 150 µM (or a pre-determined toxic concentration) and incubate for 24 hours.[17] Include control wells (cells only) and H₂O₂-only wells.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that provides 50% of the maximum protective effect).[8][15]

Representative Data
Compound TypeAssayRepresentative EC50 (µM)Reference
Neuroprotective Benzodioxan DerivativeH₂O₂-induced toxicity in SH-SY5Y cells1 - 20[15]
N-acetylcysteine (Standard)H₂O₂-induced toxicity in SH-SY5Y cells100 - 500[15]

Application in Benign Prostatic Hyperplasia: α1-Adrenoceptor Antagonism

Benign prostatic hyperplasia (BPH) is a common condition in aging men, characterized by lower urinary tract symptoms.[18] The contraction of smooth muscle in the prostate and bladder neck is mediated by α1-adrenoceptors, making them a key target for therapeutic intervention. The benzodioxan scaffold is a core component of several selective α1-adrenoceptor antagonists.[7]

cluster_0 Radioligand Binding Assay Workflow Membrane Prep Membrane Preparation (Expressing α1-subtypes) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane Prep->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Data Analysis Data Analysis (Ki Determination) Quantification->Data Analysis

Caption: General workflow for determining receptor binding affinity.

Protocol 4: α1-Adrenoceptor Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for α1-adrenoceptor subtypes (α1A, α1B, α1D) through competitive binding with a radiolabeled ligand, such as [³H]-prazosin.

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

  • Reagent Preparation:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Radioligand: [³H]-prazosin at a concentration near its Kd for the respective receptor subtype.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine.

    • Test Compounds: Serial dilutions of the benzodioxan derivative in binding buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound dilution, 50 µL of the radioligand solution, and 150 µL of the membrane preparation (containing 10-20 µg of protein).

    • For total binding wells, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to obtain the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Data
Compound Typeα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)Reference
Benzodioxan Derivative1 - 5050 - 5005 - 100[7][16]
Prazosin (Standard)~0.2~0.3~1.0

Summary and Future Directions

The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. The protocols and application notes provided herein offer a robust framework for researchers to synthesize and evaluate derivatives targeting a range of biological endpoints. The inherent versatility of this scaffold suggests that its utility extends beyond the applications discussed. Future investigations could explore its potential in developing P2Y14R antagonists for inflammatory conditions or as positive allosteric modulators of AMPA receptors for cognitive enhancement, further expanding the therapeutic landscape addressable by this privileged chemical structure.

References

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. This compound is a significant building block in the synthesis of various pharmaceutical agents, making its accurate quantification critical for quality control and drug development.[1] The primary analytical challenge involves achieving adequate retention and sharp peak symmetry for this polar acidic compound on traditional reversed-phase columns.[2] This guide details a method that overcomes these challenges by employing a modern C18 stationary phase, optimized mobile phase pH, and a gradient elution strategy. The causality behind each parameter selection is thoroughly explained to provide a deep understanding of the method's principles. Furthermore, comprehensive protocols for sample preparation, system operation, and method validation in accordance with ICH Q2(R1) guidelines are provided to ensure scientific integrity and regulatory compliance.[3]

Introduction: The Analytical Imperative

This compound (CAS No. 14939-92-5) is a key intermediate in organic and medicinal chemistry.[1] Its purity and concentration directly impact the yield and quality of final active pharmaceutical ingredients (APIs). Therefore, a reliable analytical method is paramount for researchers and drug development professionals.

As a propanoic acid derivative, the molecule possesses a carboxylic acid functional group, classifying it as a polar acidic compound. Such compounds are notoriously challenging to analyze using reversed-phase (RP) chromatography, often suffering from poor retention and peak tailing due to interactions with residual silanols on the stationary phase.[4] The ionization state of the analyte, governed by the mobile phase pH, is the most critical factor influencing its retention behavior.[4] This method directly addresses these issues by controlling the analyte's protonation state to enhance hydrophobic interaction with the stationary phase, thereby ensuring a robust and reproducible separation.

Experimental Design and Rationale

Instrumentation
  • HPLC or UHPLC system equipped with a binary pump, degasser, autosampler, and a column thermostat.

  • UV-Vis or Photodiode Array (PDA) Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Materials and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade or higher).

  • Methanol (HPLC grade or higher).

  • Formic acid (LC-MS grade, >99%).

  • Water (Type I, 18.2 MΩ·cm).

Chromatographic Conditions: The Optimized Method

The final optimized parameters are a culmination of systematic method development, designed to provide the best balance of resolution, peak shape, and analysis time.

ParameterOptimized Condition
Column Modern C18, 100 Å, 2.7 µm, 4.6 x 100 mm (e.g., Waters CORTECS T3, Phenomenex Luna Omega PS C18)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-1 min: 30% B; 1-8 min: 30% to 90% B; 8-9 min: 90% B; 9-9.1 min: 90% to 30% B; 9.1-12 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 225 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Causality Behind Experimental Choices (The "Why")
  • Column Chemistry: A standard C18 column can provide hydrophobic retention, but modern particle technologies (e.g., solid-core or those with proprietary polar surface modifications) offer superior performance for polar analytes.[5] The chosen column type is designed to be stable in highly aqueous mobile phases and provides enhanced retention for polar compounds, minimizing the risk of the analyte eluting in the void volume.[6]

  • Mobile Phase pH Control: The most critical parameter for retaining an acidic analyte is suppressing its ionization.[4] The pKa of a typical propanoic acid is ~4.8. By setting the mobile phase pH well below this value, we ensure the carboxylic acid group remains protonated (-COOH) rather than ionized (-COO⁻). The neutral form is significantly less polar and interacts more strongly with the non-polar C18 stationary phase, leading to increased retention and improved peak shape.[7] Using 0.1% formic acid achieves a pH of approximately 2.7, which is ideal for this purpose and also serves as a volatile modifier compatible with mass spectrometry if needed.[8][9]

  • Organic Modifier and Gradient Elution: Acetonitrile is chosen for its low viscosity and UV transparency.[4] A gradient elution, where the concentration of the strong organic solvent (acetonitrile) is increased over time, is employed.[10] This ensures that the analyte is eluted as a sharp, symmetrical peak within a reasonable timeframe and allows for the separation of potential impurities with different polarities.

  • Detection Wavelength: The benzodioxin moiety contains an aromatic ring, which is a strong chromophore. Based on the analysis of structurally related compounds and general principles for aromatic systems, a wavelength of 225 nm was selected to provide high sensitivity.[11] It is recommended to confirm the absorbance maximum using a PDA detector during method development.

Detailed Protocols

Overall Experimental Workflow

The following diagram outlines the complete analytical process from preparation to final data reporting.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (0.1% Formic Acid in Water/ACN) sys_setup HPLC System Setup (Equilibrate Column) prep_mobile->sys_setup Load Solvents prep_std Standard Stock Preparation (1 mg/mL in Diluent) prep_sample Sample Preparation (Dilution to working concentration) sequence Build Sequence (Standards, Blanks, Samples) prep_std->sequence Place Vials prep_sample->sequence sys_setup->sequence run_seq Execute Sequence Run sequence->run_seq integrate Peak Integration & Review run_seq->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Samples calibrate->quantify report Generate Final Report quantify->report

Caption: Figure 1: HPLC Analysis Workflow

Protocol 1: Standard and Sample Preparation
  • Prepare Sample Diluent: Mix HPLC-grade acetonitrile and Type I water in a 1:1 volume ratio.

  • Prepare Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Prepare Calibration Standards: Perform serial dilutions from the stock solution using the sample diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Prepare Sample Solution: Accurately weigh the sample material and dissolve it in the sample diluent to achieve a final concentration within the validated calibration range (e.g., targeting 25 µg/mL).

  • Filter: Filter all final solutions through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into HPLC vials before placing them in the autosampler.

Protocol 2: HPLC System Operation
  • System Startup: Turn on all HPLC modules and the controlling computer.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). For 1 L of mobile phase, add 1.0 mL of formic acid to 999 mL of the appropriate solvent. Degas the mobile phases.

  • System Purge: Purge the pump lines with fresh mobile phase to remove any air bubbles.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create an analysis sequence in the CDS software. Include injections of a blank (diluent), all calibration standards, and the prepared samples.

  • Run Sequence: Start the sequence run.

  • System Shutdown: After the analysis is complete, flush the column with a high-organic mobile phase (e.g., 80% Acetonitrile/20% Water) for 30 minutes before shutting down the system.

Method Validation Protocol: Ensuring Trustworthiness

The reliability of any analytical method hinges on its validation. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][3][13]

G Figure 2: ICH Q2(R1) Validation Workflow Method Validated HPLC Method Specificity Specificity (Peak Purity, Resolution) Method->Specificity Linearity Linearity & Range (R² > 0.999) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision LOD Detection Limit (LOD) Linearity->LOD Determines LOQ Quantitation Limit (LOQ) Linearity->LOQ Determines Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day, Analyst) Precision->Inter

Caption: Figure 2: ICH Q2(R1) Validation Workflow

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the analyte of interest, free from interference from the matrix, impurities, or degradation products.

  • Protocol:

    • Inject a blank (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject the reference standard.

    • If available, inject known impurities or a forced degradation sample.

    • Use a PDA detector to assess peak purity across the analyte peak in a real sample.

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.

  • Protocol:

    • Prepare at least five concentration levels of the reference standard (e.g., from 1 to 100 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Conclusion

This application note provides a comprehensive, scientifically grounded HPLC method for the analysis of this compound. By explaining the rationale behind the chromatographic choices—particularly the critical role of mobile phase pH in retaining this polar acidic analyte—this guide empowers researchers to not only replicate the method but also to understand and troubleshoot it effectively. The detailed protocols for both the analysis and its validation according to ICH guidelines ensure that the method is robust, reliable, and suitable for implementation in regulated quality control and research environments.

References

synthesis of derivatives from 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid

Introduction: The 1,4-Benzodioxan Scaffold in Modern Drug Discovery

The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a propanoic acid side chain, as in this compound (hereafter BDPPA ), it becomes a versatile starting material for the synthesis of a diverse library of derivatives. Aryl propionic acid derivatives, in general, are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs) and exhibit a wide spectrum of biological activities, including analgesic, anti-cancer, and anti-convulsant properties.[1] The modification of the terminal carboxylic acid group of BDPPA allows for the systematic exploration of structure-activity relationships (SAR), leading to the potential discovery of novel therapeutic agents.[2][3][4]

This technical guide provides detailed protocols and expert insights into the synthesis of key BDPPA derivatives, including amides, esters, and complex peptidomimetics via multicomponent reactions. The methodologies are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.

Core Synthetic Strategies: Activating and Transforming the Carboxylic Acid

The carboxylic acid functional group of BDPPA is the primary handle for derivatization. While stable, it requires activation to become susceptible to nucleophilic attack by amines or alcohols. The following sections detail the primary pathways for this transformation.

G BDPPA This compound (BDPPA) AcidChloride BDPPA-COCl (Acid Chloride) BDPPA->AcidChloride SOCl₂ or (COCl)₂ Amide Amide Derivatives R-NH-CO-BDPP BDPPA->Amide Amide Coupling (e.g., HATU) Ester Ester Derivatives R-O-CO-BDPP BDPPA->Ester Fischer Esterification (H⁺, R-OH) UgiProduct Ugi Adducts (Peptidomimetics) BDPPA->UgiProduct R-NH₂, R'-CHO, R''-NC AcidChloride->Amide R-NH₂ AcidChloride->Ester R-OH

Caption: Key synthetic pathways originating from BDPPA.

Protocol 1: Activation to the Acyl Chloride

Conversion of the carboxylic acid to its corresponding acyl chloride is a fundamental activation step that dramatically increases the electrophilicity of the carbonyl carbon. This intermediate is highly reactive and serves as a common precursor for both amides and esters.

Senior Scientist's Note: While effective, this method requires careful handling due to the moisture-sensitive nature of the acyl chloride and the corrosive byproducts. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents. Oxalyl chloride is often preferred for its milder conditions and volatile byproducts (CO, CO₂, HCl), which are easily removed. A catalytic amount of N,N-dimethylformamide (DMF) is typically added when using oxalyl chloride to form the reactive Vilsmeier reagent in situ, which accelerates the reaction.[5]

Step-by-Step Protocol:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add BDPPA (1.0 eq).

  • Add anhydrous dichloromethane (CH₂Cl₂) to create a 0.5 M solution.

  • Add 2-3 drops of anhydrous DMF via syringe.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.3 eq) dropwise via syringe.[5] Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5-2 hours.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoyl chloride is typically a yellow oil or solid and is used immediately in the next step without further purification.

Synthesis of Amide Derivatives

Amide bond formation is one of the most critical reactions in medicinal chemistry. BDPPA-derived amides can be synthesized either from the activated acyl chloride or directly from the carboxylic acid using coupling reagents.

Protocol 2: Amide Synthesis via Acyl Chloride

This is a rapid and high-yielding method that leverages the high reactivity of the acyl chloride intermediate from Protocol 1.

Step-by-Step Protocol:

  • Dissolve the crude acyl chloride (1.0 eq) from Protocol 1 in anhydrous dichloromethane (0.5 M) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 3: Direct Amide Coupling with HATU

Modern coupling reagents allow for the direct formation of amides from carboxylic acids under mild conditions, avoiding the harsh reagents needed for acyl chloride formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent known for fast reaction times and low rates of racemization.[6]

G cluster_0 Reaction Vessel (Anhydrous DMF) cluster_1 Work-up & Purification A 1. Add BDPPA B 2. Add Amine (R-NH₂) A->B C 3. Add DIPEA B->C D 4. Add HATU C->D E 5. Stir at RT (1-4 hours) D->E F 6. Aqueous Work-up (EtOAc/Water) E->F G 7. Column Chromatography F->G H 8. Isolate Pure Amide G->H

Caption: Workflow for direct amide coupling using HATU.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve BDPPA (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the pure amide derivative.

Synthesis of Ester Derivatives

Esterification of BDPPA can be achieved through several methods, with the Fischer esterification being a classic, acid-catalyzed approach suitable for simple alcohols.

Protocol 4: Fischer Esterification

This method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium, and using the alcohol as the solvent helps drive the reaction toward the product.[7]

Senior Scientist's Note: The Fischer esterification is cost-effective but generally requires elevated temperatures and is not suitable for substrates with acid-sensitive functional groups.[8] For more delicate substrates, conversion to the acyl chloride followed by reaction with the alcohol (similar to Protocol 2) is a better choice.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve BDPPA (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent (use at least a 10-fold excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

  • Heat the mixture to reflux and maintain for 4-16 hours. Use a condenser to prevent the loss of volatile alcohol.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Advanced Synthesis: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to produce complex α-aminoacyl amide derivatives.[9] This reaction is highly valued in combinatorial chemistry for its ability to generate diverse molecular scaffolds rapidly.[10] BDPPA serves as the carboxylic acid component.

Mechanistic Insight: The reaction is believed to proceed through the initial formation of an imine from the amine and aldehyde. This imine then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final stable product.[9][11]

Protocol 5: Synthesis of a BDPPA-Peptidomimetic via Ugi Reaction

Step-by-Step Protocol:

  • To a vial containing a magnetic stir bar, add the aldehyde component (e.g., isobutyraldehyde, 1.0 eq) and the amine component (e.g., benzylamine, 1.0 eq) in methanol (MeOH) as the solvent (to make a ~0.5 M solution). Stir for 20 minutes to pre-form the imine.

  • Add BDPPA (1.0 eq) to the mixture and stir for another 10 minutes.

  • Add the isocyanide component (e.g., tert-butyl isocyanide, 1.0 eq) to the vial.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS for the formation of the desired product mass.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and saturated NaHCO₃ to remove any unreacted starting materials.

  • Dry the organic layer, concentrate, and purify the complex product by column chromatography or preparative HPLC.

Summary of Synthetic Protocols and Expected Outcomes

The following table summarizes the reaction conditions and typical outcomes for the derivatization of BDPPA. Yields are representative and may vary based on the specific substrates used.

Protocol Derivative Type Key Reagents Solvent Temp. Typical Yield Key Characterization Data (Expected)
2 Amide (via Acyl Chloride)BDPPA-COCl, R-NH₂, TEACH₂Cl₂0 °C to RT75-95%IR: ~1650 cm⁻¹ (Amide C=O), ~3300 cm⁻¹ (N-H)
3 Amide (Direct Coupling)BDPPA, R-NH₂, HATU, DIPEADMFRT70-90%IR: ~1650 cm⁻¹ (Amide C=O), ~3300 cm⁻¹ (N-H)
4 Ester (Fischer)BDPPA, R-OH, H₂SO₄ (cat.)R-OHReflux60-85%IR: ~1735 cm⁻¹ (Ester C=O). ¹H NMR: New -O-CH signals
5 Ugi AdductBDPPA, R-NH₂, R'-CHO, R''-NCMeOHRT40-70%IR: ~1640-1680 cm⁻¹ (Multiple Amide C=O)

References

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid for antimicrobial activity studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Evaluation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid for Antimicrobial Activity

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,4-benzodioxane moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, certain benzodioxane-benzamides have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[1][2] These compounds have demonstrated bactericidal effects against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and even some Gram-negative bacteria.[2][3]

Separately, propanoic acid (propionate) and its derivatives are known for their antimicrobial properties and are widely used as preservatives in food and cosmetics.[4] Propionic acid can exert broad-spectrum antimicrobial activity by disrupting the intracellular pH of microorganisms.[5] The compound this compound integrates both the benzodioxane core and a propanoic acid side chain. This unique combination presents a compelling rationale for its investigation as a potential antimicrobial agent, possibly acting through a multi-faceted or synergistic mechanism.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. It details robust, step-by-step protocols for determining its inhibitory and bactericidal efficacy, supported by the scientific principles behind each experimental choice.

Hypothesized Mechanism of Action

The antimicrobial activity of this compound may stem from two primary sources: the benzodioxane ring and the propanoic acid tail. We hypothesize that the benzodioxane moiety could interfere with essential bacterial processes, such as cell division, by targeting proteins like FtsZ.[1] FtsZ is a prokaryotic tubulin homolog that polymerizes to form the Z-ring at the division site, which is critical for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[3] Concurrently, the propanoic acid component may contribute to a general antimicrobial effect by acidifying the bacterial cytoplasm, disrupting cellular homeostasis.[4][5]

G cluster_compound Test Compound cluster_cell Bacterial Cell compound This compound FtsZ FtsZ Monomers compound->FtsZ Inhibition of Polymerization (Benzodioxane Moiety) Cytoplasm Cytoplasmic Acidification compound->Cytoplasm pH Reduction (Propanoic Acid Moiety) Z_Ring Z-Ring Formation FtsZ->Z_Ring Polymerization CellDeath Cell Death / Growth Arrest FtsZ->CellDeath Blockade CellDivision Cell Division Z_Ring->CellDivision Cytoplasm->CellDeath Disruption of Homeostasis

Caption: Hypothesized dual mechanism of action.

Overall Experimental Workflow

The evaluation of a novel compound's antimicrobial potential follows a standardized, multi-step process. The workflow begins with determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[6][7] This is followed by the Minimum Bactericidal Concentration (MBC) assay to find the lowest concentration that kills 99.9% of the initial bacterial population.[8][9] For a more dynamic assessment, a Time-Kill Curve Assay is performed to understand the rate of bacterial killing over time at various concentrations of the compound.[10]

prep Compound Stock Preparation mic Protocol 1: Minimum Inhibitory Concentration (MIC) Assay prep->mic Test Compound mbc Protocol 2: Minimum Bactericidal Concentration (MBC) Assay mic->mbc MIC Value tk Protocol 3: Time-Kill Curve Assay mic->tk MIC Value analysis Data Analysis & Interpretation mbc->analysis tk->analysis

Caption: High-level workflow for antimicrobial assessment.

Safety Precautions

Prior to experimentation, a thorough review of the Safety Data Sheet (SDS) for the test compound and all reagents is mandatory. While a specific SDS for this compound may not be widely available, related structures suggest potential hazards. For instance, a similar compound is noted to cause skin, eye, and respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[11]

  • Disposal: Dispose of all chemical and biohazardous waste according to institutional and local regulations.[13]

  • Biohazard Safety: All work with microbial cultures must be performed in a biological safety cabinet (BSC) using aseptic techniques to prevent contamination and exposure.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for measuring the potency of an antimicrobial agent.[6] This protocol uses the broth microdilution method, a reliable and scalable technique for testing susceptibility.[14][15]

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Rationale: A high-concentration stock is necessary for creating serial dilutions. DMSO is a common solvent for organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid impacting bacterial growth.

    • Procedure: Prepare a 1280 µg/mL stock solution of the test compound in sterile DMSO. For example, dissolve 1.28 mg of the compound in 1 mL of DMSO. Vortex until fully dissolved. Note: A preliminary solubility test is recommended.

  • Preparation of Bacterial Inoculum:

    • Rationale: Standardizing the initial bacterial concentration is critical for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[16]

    • Procedure: a. From a fresh (18-24 hour) agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by measuring the optical density (OD) at 600 nm. c. Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 or 1:200 dilution of the 0.5 McFarland suspension into the final inoculum broth.[6]

  • Preparation of the Microtiter Plate:

    • Rationale: A two-fold serial dilution series is created to test a range of compound concentrations. Including proper controls validates the assay's results.[6]

    • Procedure: a. Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows of the 96-well plate. b. Add 200 µL of the 1280 µg/mL compound stock solution to well 1. c. Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix well, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration range from 640 µg/mL down to 1.25 µg/mL (before adding inoculum). d. Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound. e. Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.

  • Inoculation and Incubation:

    • Procedure: a. Add 100 µL of the prepared bacterial inoculum (from step 1.2c) to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well is now 200 µL, and the compound concentrations are halved (ranging from 320 µg/mL to 0.625 µg/mL). The final bacterial concentration is ~5 x 10⁵ CFU/mL. c. Cover the plate and incubate at 37°C for 18-24 hours.[14]

  • Reading the MIC:

    • Procedure: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[7] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Materials and Reagents
  • Results from the MIC assay (the incubated 96-well plate)

  • Mueller-Hinton Agar (MHA) plates, sterile

Step-by-Step Methodology
  • Subculturing from MIC Plate:

    • Rationale: This step determines if the bacteria inhibited in the MIC assay are still viable. By plating aliquots onto antibiotic-free agar, any surviving bacteria can grow into visible colonies.[8]

    • Procedure: a. Select the wells from the MIC plate corresponding to the MIC value, 2x MIC, 4x MIC, and the growth control (well 11). b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, plate a 10 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.[16]

  • Incubation:

    • Procedure: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • Rationale: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8][17]

    • Procedure: After incubation, count the number of colonies on each MHA plate. The initial inoculum was ~5 x 10⁵ CFU/mL. A 99.9% kill corresponds to a reduction to ≤500 CFU/mL. Since 10 µL was plated, this means observing ≤5 colonies on the plate. The MBC is the lowest test concentration that yields a colony count consistent with a ≥99.9% kill.[16]

Protocol 3: Time-Kill Curve Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time, offering deeper insight into the pharmacodynamics of the compound.[10][18]

Materials and Reagents
  • All materials from Protocol 1

  • Sterile test tubes or flasks

  • Sterile saline or PBS for serial dilutions

  • Shaking incubator

Step-by-Step Methodology
  • Preparation of Cultures:

    • Procedure: a. Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol (step 1.2), but in a larger volume (e.g., 50 mL). b. Prepare tubes or flasks containing CAMHB with the test compound at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Also include a growth control tube with no compound. c. Inoculate each tube (including the growth control) with the bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Rationale: Sampling at multiple time points allows for the construction of a curve that visualizes the killing kinetics.[19]

    • Procedure: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube. b. Perform serial 10-fold dilutions of the aliquot in sterile saline or PBS. c. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Procedure: Incubate the MHA plates at 37°C for 18-24 hours. After incubation, count the colonies on the plates that have a countable number (typically 30-300 colonies) and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Procedure: Plot the log10 CFU/mL versus time (in hours) for each concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10] A bacteriostatic effect is characterized by a <3-log10 reduction.[10]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Representative MIC and MBC Data
Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus292138162Bactericidal
E. coli2592232>128>4Bacteriostatic
P. aeruginosa2785364>128>2Inconclusive/Static
Ciprofloxacin (S. aureus)-0.512Bactericidal
Disclaimer: The data above are for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Generally considered indicative of bactericidal activity.[16]

  • > 4: Generally indicative of bacteriostatic activity.[20]

Time-Kill Curve Analysis

The plotted curves provide a visual representation of the compound's activity. A rapid, concentration-dependent decline in CFU/mL suggests potent bactericidal action. In contrast, curves that plateau near the initial inoculum level indicate a bacteriostatic effect. The growth control should show a typical bacterial growth curve.

Conclusion

This document provides a detailed and scientifically grounded framework for the comprehensive evaluation of this compound's antimicrobial properties. By adhering to these standardized protocols—from the initial determination of MIC and MBC to the dynamic analysis offered by time-kill assays—researchers can generate reliable and reproducible data.[21] Such data is essential for understanding the compound's potential as a therapeutic lead and for guiding subsequent stages of drug discovery and development. The unique hybrid structure of this molecule makes it a compelling candidate for investigation in the ongoing search for novel agents to combat infectious diseases.

References

Formulation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a phenylpropionic acid derivative with demonstrated potential in medicinal chemistry, serving as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1] Its structural motif is associated with a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects in analogous compounds.[2] Effective preclinical evaluation of this compound necessitates robust and reproducible formulation strategies to ensure consistent exposure in both in vitro and in vivo experimental models.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of this compound. We will delve into the physicochemical properties of the compound, present detailed protocols for preparing stock solutions and working formulations for cell-based assays and animal studies, and discuss the rationale behind the selection of specific excipients and methodologies.

Physicochemical Properties and Pre-formulation Analysis

A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation design. Key parameters for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₄[1]
Molecular Weight208.22 g/mol [1]
Melting Point67.5-69.5 °C[1]
Predicted pKa 4.56 ± 0.10 [1]
AppearanceCrystalline solid (typical)[3]

The carboxylic acid moiety is the most critical functional group influencing the compound's solubility. With a predicted pKa of 4.56, its aqueous solubility is expected to be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at pH values above the pKa, it will be in its ionized (carboxylate) form, which is generally more water-soluble. This behavior is a key consideration for developing aqueous formulations.

Strategic Approach to Formulation

Our formulation strategy will be guided by the "developability" of the compound, focusing on simple, reproducible methods before progressing to more complex systems. The core principle is to leverage the compound's acidic nature to our advantage.

Formulation_Strategy cluster_0 In Vitro Formulations cluster_1 In Vivo Formulations Stock_Solution High Concentration Stock Solution Working_Solution Aqueous Working Solution (for Cell Culture) Stock_Solution->Working_Solution Dilution in Media Aqueous_Vehicle pH-Adjusted Aqueous Vehicle Stock_Solution->Aqueous_Vehicle Intermediate Dilution Suspension Micronized Suspension Stock_Solution->Suspension Direct Incorporation Complexation Cyclodextrin Complex

Caption: Formulation workflow for this compound.

Part 1: Formulations for In Vitro Experiments

For cell-based assays, it is crucial to first prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous cell culture medium. This approach minimizes the concentration of the organic solvent in the final assay, thereby reducing the risk of solvent-induced cytotoxicity.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds, making it an excellent choice for primary stock solutions.

Materials:

  • This compound (MW: 208.22 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 20.82 mg of this compound.

    • Calculation: 100 mmol/L * 1 L/1000 mL * 1 mL * 208.22 g/mol * 1000 mg/g = 20.82 mg

  • Dissolution: Carefully transfer the weighed compound into a sterile tube or vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Tightly cap the container and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Self-Validation and Trustworthiness:

  • Visual Inspection: The final stock solution should be a clear, particulate-free liquid. Any sign of precipitation upon cooling to room temperature indicates that the concentration may be too high for DMSO alone.

  • Final Solvent Concentration: When preparing working solutions for cell culture, ensure the final concentration of DMSO is typically ≤ 0.5% (v/v) to avoid impacting cellular health. For example, a 1:200 dilution of the 100 mM stock will result in a 500 µM working solution with 0.5% DMSO.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Rationale: The stock solution is serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for the experiment.

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in culture medium. For example, add 10 µL of the 100 mM stock to 990 µL of medium to create a 1 mM solution. This helps in achieving more accurate final dilutions.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium to reach the final desired concentration. For instance, to make a 10 µM working solution from a 1 mM intermediate, add 10 µL of the intermediate to 990 µL of medium.

  • Mixing: Gently mix by pipetting up and down or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

  • pH Check: For high concentrations of the compound, it is good practice to check the pH of the final medium, as the acidic nature of the compound could slightly alter it. Adjust with sterile 1 N NaOH if necessary.

  • Use Immediately: It is best to prepare working solutions fresh for each experiment to avoid potential degradation or precipitation in the aqueous medium.

Part 2: Formulations for In Vivo Experiments

The choice of an in vivo formulation depends on the route of administration, the required dose, and the pharmacokinetic profile being targeted. Given the compound's poor aqueous solubility at acidic pH, strategies to overcome this are essential.

Protocol 3: pH-Adjusted Aqueous Solution for Oral or Intravenous Administration

Rationale: This is the simplest approach for soluble delivery, leveraging the compound's pKa. By raising the pH of the vehicle above the pKa (4.56), the compound is converted to its more soluble salt form. This method is suitable for achieving a true solution.

Materials:

  • This compound

  • Sterile Water for Injection

  • 1 N Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile containers, magnetic stirrer, and pH meter

Procedure:

  • Initial Slurry: Weigh the required amount of the compound and place it in a sterile beaker with a stir bar. Add a portion of the final volume of Sterile Water for Injection (e.g., 70% of the final volume) to create a slurry.

  • pH Adjustment: While stirring, slowly add 1 N NaOH dropwise. Monitor the pH continuously with a calibrated pH meter. The solid should begin to dissolve as the pH increases and approaches/surpasses the pKa.

  • Target pH: Continue adding NaOH until all the solid has dissolved and the pH is stable in a physiologically compatible range (typically pH 7.0-8.0).

  • Final Volume and Buffer: Once the compound is fully dissolved, add PBS or other buffering agents to bring the solution to the final desired volume and to help maintain the pH.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile vial.

Self-Validation and Trustworthiness:

  • Clarity: The final formulation must be a clear, particle-free solution.

  • Precipitation Check: After preparation, let the solution stand at room temperature and at 4°C for a period (e.g., 4-24 hours) to check for any precipitation, which would indicate insolubility or instability at that concentration and pH.

  • Dose Proportionality: It is crucial to determine the maximum achievable concentration with this method. If a higher dose is required than what can be solubilized, an alternative formulation approach is necessary.

ph_solubilization cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) Compound_Acid R-COOH Insoluble NaOH Add NaOH Compound_Acid:f0->NaOH Compound_Salt R-COO⁻ Na⁺ Soluble H2O H₂O Compound_Salt:f0->H2O Dissolves NaOH->Compound_Salt:f0 Deprotonation

Caption: pH-dependent solubilization of the carboxylic acid.

Protocol 4: Co-Solvent System for Enhanced Solubility

Rationale: When pH adjustment alone is insufficient or undesirable, a co-solvent system can increase the solubility of a compound by reducing the polarity of the aqueous vehicle. This is a common strategy for many poorly soluble drugs.[4]

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Sterile Saline or Water for Injection

Example Vehicle Composition (v/v/v): 10% DMSO / 40% PEG 400 / 50% Saline

Procedure:

  • Dissolve in Organic Phase: Weigh the compound and dissolve it first in the organic solvent component (e.g., DMSO).

  • Add Co-solvent: Add the primary co-solvent (e.g., PEG 400) and mix until a clear solution is formed.

  • Aqueous Phase Addition: Slowly add the aqueous component (e.g., Saline) to the organic phase while continuously stirring or vortexing. Crucially, add the aqueous phase to the organic phase, not the other way around, to prevent precipitation.

  • Final Check: Observe the final formulation for any signs of precipitation or cloudiness.

Self-Validation and Trustworthiness:

  • Tolerability: The concentration of organic solvents must be within the tolerated limits for the animal species and route of administration. High concentrations of DMSO or ethanol can cause local irritation or systemic toxicity.

  • Stability upon Dilution: The formulation should remain stable and not precipitate upon injection into the bloodstream. An in vitro test can be performed by diluting a small amount of the formulation into plasma or buffer to check for precipitation.

Protocol 5: Cyclodextrin-Based Formulation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like our compound, forming inclusion complexes that have significantly enhanced aqueous solubility.[5][6][7] This is an excellent method for increasing solubility without using organic co-solvents.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile Water for Injection

  • Magnetic stirrer and heating plate

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in Sterile Water for Injection (e.g., 20-40% w/v). Gentle warming (40-50°C) can aid in dissolving the cyclodextrin.

  • Add Compound: Slowly add the powdered this compound to the stirring cyclodextrin solution.

  • Complexation: Continue stirring for several hours (4-24 hours) at room temperature or with gentle heat to allow for the formation of the inclusion complex. The solution should clarify as the complex forms.

  • Finalization: Once a clear solution is obtained, it can be filter-sterilized (0.22 µm) if necessary.

Self-Validation and Trustworthiness:

  • Phase-Solubility Studies: Before preparing a full batch, it is highly recommended to perform a phase-solubility study to determine the optimal concentration of cyclodextrin needed to solubilize the desired concentration of the compound.

  • Clarity and Stability: The final product should be a clear, stable solution. The stability should be assessed over time at different storage conditions.

Safety and Handling

Researchers should always consult the Material Safety Data Sheet (MSDS) for this compound before handling. As a general precaution for a novel chemical entity, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.

Conclusion

The successful formulation of this compound for experimental use hinges on a systematic approach that addresses its poor aqueous solubility, a characteristic dictated by its carboxylic acid functionality. For in vitro studies, the use of a DMSO stock solution followed by careful dilution in aqueous media is a robust and standard method. For in vivo applications, several strategies are available, ranging from simple pH adjustment to more complex vehicles involving co-solvents or cyclodextrins. The choice of formulation will ultimately be driven by the specific requirements of the experiment, including the desired dose, route of administration, and the need to ensure the safety and welfare of the animal models. It is imperative that researchers validate the solubility, stability, and tolerability of their chosen formulation prior to initiating definitive studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Synthetic Overview & Common Challenges

The synthesis of this compound typically involves a multi-step sequence. A common and effective route begins with a Friedel-Crafts acylation of 1,4-benzodioxan, followed by a reduction of the resulting ketone to an alkane. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.

This guide will primarily focus on a widely used two-step approach:

  • Friedel-Crafts Acylation: Reaction of 1,4-benzodioxan with an acylating agent (e.g., succinic anhydride or a derivative) in the presence of a Lewis acid catalyst to form a keto-acid intermediate.

  • Reduction: Conversion of the keto group to a methylene group to yield the final propanoic acid derivative. Common methods include the Clemmensen or Wolff-Kishner reduction.

An alternative pathway involves the Horner-Wadsworth-Emmons (HWE) reaction with 1,4-benzodioxan-6-carboxaldehyde, followed by hydrogenation of the resulting α,β-unsaturated acid. This route will also be addressed in the troubleshooting section.

Below is a general workflow diagram illustrating the primary synthetic pathway.

Synthesis_Workflow cluster_0 PART 1: Friedel-Crafts Acylation cluster_1 PART 2: Reduction 1,4-Benzodioxan 1,4-Benzodioxan Keto_Acid_Intermediate 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)- 3-oxopropanoic acid 1,4-Benzodioxan->Keto_Acid_Intermediate Acylating_Agent Succinic Anhydride Acylating_Agent->Keto_Acid_Intermediate Lewis_Acid AlCl3 Lewis_Acid->Keto_Acid_Intermediate Final_Product This compound Keto_Acid_Intermediate->Final_Product Reducing_Agent Zn(Hg) / HCl (Clemmensen) or NH2NH2 / KOH (Wolff-Kishner) Reducing_Agent->Final_Product

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation is resulting in a low yield of the desired keto-acid. What are the likely causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation are a common issue and can stem from several factors.[2][3] Here’s a breakdown of potential causes and corresponding optimization strategies:

  • Inadequate Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly moisture-sensitive.[2] Exposure to atmospheric moisture will deactivate it, leading to incomplete reaction.

    • Solution: Use freshly opened or properly stored AlCl₃. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Temperature: The reaction temperature influences the rate and selectivity.

    • Solution: While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction, allowing it to slowly warm to room temperature or even gentle heating may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Incorrect Stoichiometry: A stoichiometric amount of Lewis acid is often required because it complexes with both the acylating agent and the product ketone.[4]

    • Solution: Experiment with the molar ratio of AlCl₃. A common starting point is 2.2 to 2.5 equivalents relative to the limiting reagent (1,4-benzodioxan or succinic anhydride).

  • Poor Solvent Choice: The choice of solvent is critical.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Nitrobenzene can also be used and sometimes improves yields, but it is more toxic and has a higher boiling point, making removal more difficult.

  • Side Reactions: Polysubstitution, where more than one acyl group is added, can occur, although it is less common in acylation than in alkylation.[2][5]

    • Solution: Use of a milder Lewis acid, such as ferric chloride (FeCl₃), or running the reaction at a lower temperature can sometimes mitigate this.

Troubleshooting Workflow for Friedel-Crafts Acylation

FC_Troubleshooting start Low Yield in Acylation check_catalyst Is the Lewis acid (AlCl3) fresh and handled under inert conditions? start->check_catalyst check_temp Is the temperature profile optimized? check_catalyst->check_temp Yes action_catalyst Use fresh AlCl3, ensure anhydrous conditions, and use an inert atmosphere. check_catalyst->action_catalyst No check_stoich Is the stoichiometry of the Lewis acid correct (2.2-2.5 eq)? check_temp->check_stoich Yes action_temp Monitor by TLC while gradually increasing temperature from 0°C to RT or gentle heating. check_temp->action_temp No check_solvent Is the solvent appropriate and anhydrous? check_stoich->check_solvent Yes action_stoich Perform small-scale reactions to screen different catalyst loadings. check_stoich->action_stoich No end_good Yield Improved check_solvent->end_good Yes action_solvent Use anhydrous DCM or DCE. Consider nitrobenzene for difficult reactions. check_solvent->action_solvent No action_catalyst->start action_temp->start action_stoich->start action_solvent->start

Caption: A step-by-step troubleshooting workflow for low yields in Friedel-Crafts acylation.

Part 2: Reduction of the Keto-Acid

Q2: The Clemmensen reduction of my keto-acid is incomplete or giving a low yield of the desired propanoic acid. What should I do?

A2: The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is effective for reducing aryl-alkyl ketones but can be problematic.[6][7]

  • Poorly Activated Zinc: The reaction occurs on the surface of the zinc, and its activity is crucial.

    • Solution: Prepare fresh zinc amalgam just before use. This is typically done by treating zinc dust or granules with a solution of mercury(II) chloride. Ensure the zinc is thoroughly coated.

  • Substrate Insolubility: The keto-acid may have poor solubility in the strongly acidic aqueous medium.

    • Solution: Adding a co-solvent that is stable to the reaction conditions, such as toluene or ethanol, can improve solubility and increase the reaction rate.

  • Insufficient Acid Concentration: The reaction requires a strongly acidic environment.

    • Solution: Use concentrated hydrochloric acid. If the reaction stalls, the addition of more acid may be necessary.

  • Reaction Time and Temperature: This reduction can be slow.

    • Solution: The reaction often requires prolonged heating (reflux). Monitor the reaction by TLC until the starting material is consumed.

Q3: My substrate is sensitive to strong acid. Is there an alternative to the Clemmensen reduction?

A3: Yes, the Wolff-Kishner reduction is an excellent alternative for acid-sensitive substrates as it is performed under basic conditions.[6]

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone from the ketone and hydrazine, followed by deprotonation and elimination of nitrogen gas at high temperatures in the presence of a strong base like potassium hydroxide (KOH).

    • Protocol: The reaction is typically carried out in a high-boiling solvent such as diethylene glycol or dimethyl sulfoxide (DMSO).

Comparison of Reduction Methods

FeatureClemmensen ReductionWolff-Kishner Reduction
Conditions Strongly acidic (conc. HCl)Strongly basic (KOH or KOtBu)
Reagents Zinc amalgam (Zn(Hg))Hydrazine (N₂H₄)
Solvent Often aqueous, may use co-solventsHigh-boiling polar aprotic (e.g., diethylene glycol)
Advantages Good for acid-stable compoundsExcellent for acid-sensitive substrates
Disadvantages Not suitable for acid-sensitive moleculesNot suitable for base-sensitive molecules; high temperatures required
Alternative Synthetic Route: Horner-Wadsworth-Emmons (HWE) Approach

Q4: I am considering a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation. What are the key parameters to optimize for the HWE step?

A4: The HWE reaction is a reliable method for forming alkenes, in this case, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid, from 1,4-benzodioxan-6-carboxaldehyde and a phosphonate ylide.[8][9]

  • Base Selection: The choice of base for deprotonating the phosphonate ester is critical.

    • Solution: Sodium hydride (NaH) is a common and effective choice. For base-sensitive substrates, milder conditions like the Masamune-Roush conditions (LiCl and an amine base like DBU) can be employed.[8]

  • Solvent: Anhydrous aprotic solvents are necessary.

    • Solution: Tetrahydrofuran (THF) is the most common solvent. Anhydrous conditions are crucial for the success of the reaction.

  • Temperature: The reaction is typically performed at low temperatures to control reactivity and selectivity.

    • Solution: Start the deprotonation at 0 °C, followed by the addition of the aldehyde. The reaction can then be allowed to warm to room temperature.

Q5: My hydrogenation of the propenoic acid intermediate is slow or incomplete. How can I improve this?

A5: The catalytic hydrogenation of the carbon-carbon double bond in the propenoic acid intermediate is generally efficient but can be influenced by several factors.

  • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[10][11]

    • Solution: Use a 5% or 10% Pd/C catalyst. Ensure the catalyst is not old or deactivated. Catalyst loading can be varied, but typically 5-10 mol% is sufficient.

  • Hydrogen Pressure: The reaction is often run under a positive pressure of hydrogen.

    • Solution: While the reaction can sometimes proceed at atmospheric pressure, using a balloon of hydrogen or a Parr hydrogenator at elevated pressures (e.g., 50 psi) will significantly increase the reaction rate.

  • Solvent: The choice of solvent can affect the reaction rate.

    • Solution: Solvents such as ethanol, methanol, or ethyl acetate are commonly used. Ensure the substrate is fully dissolved.

  • Catalyst Poisons: Trace impurities can poison the catalyst.

    • Solution: Ensure the propenoic acid intermediate is sufficiently pure before hydrogenation. Filtration through a small plug of silica gel may be necessary to remove impurities.

III. Frequently Asked Questions (FAQs)

Q: What is the typical melting point of this compound? A: The reported melting point is in the range of 67.5-69.5 °C.[1]

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes. The Friedel-Crafts acylation involves a highly corrosive and moisture-sensitive Lewis acid (AlCl₃) and should be performed in a fume hood with appropriate personal protective equipment (PPE). The Clemmensen reduction uses concentrated hydrochloric acid, which is also highly corrosive. Hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area, away from ignition sources.

Q: How can I purify the final product? A: The final product can typically be purified by recrystallization. A common solvent system is a mixture of benzene and ligroin.[1] Column chromatography on silica gel can also be used if recrystallization is not effective.

Q: Can I use an acyl chloride instead of succinic anhydride for the Friedel-Crafts acylation? A: Yes, an acyl chloride such as 3-chloropropionyl chloride can be used. This would be followed by a nucleophilic substitution reaction (e.g., with cyanide followed by hydrolysis) to obtain the propanoic acid, but this adds extra steps to the synthesis.

IV. Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation with Succinic Anhydride
  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (e.g., 2.5 equivalents).

  • Cool the flask to 0 °C in an ice bath and add anhydrous dichloromethane (DCM).

  • Slowly add a solution of 1,4-benzodioxan (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous DCM via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude keto-acid.

Protocol 2: Clemmensen Reduction
  • Prepare zinc amalgam by stirring zinc dust (e.g., 10 equivalents) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, add the crude keto-acid (1.0 equivalent), the freshly prepared zinc amalgam, concentrated hydrochloric acid, and a co-solvent such as toluene.

  • Heat the mixture to reflux and maintain for 8-12 hours. Additional portions of concentrated HCl may be added periodically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and decant the liquid from the remaining zinc.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

V. References

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik. 10

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. 12

  • Hydrogenation of derivatives of cinnamic acid. ResearchGate. 13

  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org. 14

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry. 11

  • Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction with Diethyl 4-(diphenylamino)benzylphosphonate. Benchchem. 8

  • Optimization of reaction conditions for the synthesis of 1. ResearchGate. 9

  • Friedel–Crafts Acylation. Sigma-Aldrich. 2

  • Clemmensen reduction. Wikipedia. 6

  • Clemmensen reduction. Annamalai University. 7

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. 3

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. 5

  • This compound. LookChem. 1

  • Friedel-Crafts Acylation. Organic Chemistry Portal. 4

References

Technical Support Center: Purification of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common purification challenges encountered during its synthesis and isolation.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry.[1][2] Its synthesis, often involving a Friedel-Crafts acylation of 1,4-benzodioxane followed by further reactions, can present several purification hurdles. The primary challenges stem from the formation of structurally similar impurities, the physicochemical properties of the carboxylic acid group, and the potential for product degradation. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is a dark, oily residue. What are the likely impurities?

Answer: A dark, oily crude product often indicates the presence of several types of impurities arising from the synthetic route, particularly if a Friedel-Crafts acylation was employed.

Likely Impurities:

  • Regioisomers: Friedel-Crafts acylation on 1,4-benzodioxane can lead to substitution at different positions on the benzene ring, resulting in isomeric impurities that can be difficult to separate due to their similar polarities.[3][4]

  • Polyacylated Products: Under harsh reaction conditions, multiple acyl groups can be added to the aromatic ring, leading to higher molecular weight byproducts.[5]

  • Unreacted Starting Materials: Incomplete reaction will leave residual 1,4-benzodioxane and the acylating agent.

  • Reaction Byproducts: Depending on the specific synthetic route, other side-products may form. For instance, if the propanoic acid is synthesized from a precursor ketone via a reduction reaction, incomplete reduction will result in the presence of the starting ketone.

  • Degradation Products: Carboxylic acids can be sensitive to high temperatures and extreme pH, which can lead to decarboxylation or other forms of degradation, often resulting in colored impurities.

Troubleshooting Workflow:

Crude_Product_Troubleshooting cluster_impurities Potential Impurities cluster_strategies Purification Strategies Crude Dark, Oily Crude Product Analysis Characterize Crude Product (TLC, ¹H NMR, LC-MS) Crude->Analysis Identify Identify Impurities Analysis->Identify Strategy Select Purification Strategy Identify->Strategy Regioisomers Regioisomers Identify->Regioisomers Similar Polarity Polyacylated Polyacylated Products Identify->Polyacylated Higher MW StartingMaterials Unreacted Starting Materials Identify->StartingMaterials Lower Polarity Degradation Degradation Products Identify->Degradation Colored Chromatography Column Chromatography Strategy->Chromatography For Regioisomers Recrystallization Recrystallization Strategy->Recrystallization For Crystalline Solids AcidBase Acid-Base Extraction Strategy->AcidBase To Remove Neutral/Basic Impurities

Caption: Troubleshooting workflow for an impure, oily crude product.

FAQ 2: I am struggling to achieve good separation of my target compound using column chromatography. The peaks are tailing and overlapping.

Answer: Peak tailing and poor separation of carboxylic acids on silica gel are common issues. This is primarily due to the interaction of the acidic proton with the silica stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Solvent System Optimization: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate. Systematically vary the ratio to optimize separation.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase. For analytical purposes, reversed-phase HPLC (C18 column) with an acidified aqueous-organic mobile phase is often very effective for separating acidic compounds.[6]

  • Derivatization: For challenging separations, consider converting the carboxylic acid to its methyl or ethyl ester. The resulting ester is less polar and often easier to purify by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[7]

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexanes:Ethyl Acetate with 0.5% Acetic AcidStart with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate content. The acetic acid minimizes peak tailing.
Loading Dry loading is preferredAdsorb the crude product onto a small amount of silica gel before loading onto the column to improve resolution.
Detection TLC with UV visualization (254 nm)The benzodioxin ring is UV active.
FAQ 3: My attempt at recrystallization resulted in an oil, or the recovery was very low.

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point. Poor recovery is often due to the selection of an inappropriate solvent or using too much solvent.

Troubleshooting Recrystallization:

  • Solvent Selection is Key: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For arylpropanoic acids, common solvent systems include:

    • Toluene/Hexanes

    • Ethanol/Water

    • Acetone/Water

    • Ethyl Acetate/Hexanes

  • Procedure for "Oiling Out":

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of the "good" solvent (the one in which the compound is more soluble) to increase the overall solubility.

    • Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • If it still oils out, consider a different solvent system.

  • Improving Low Recovery:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.

    • After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • If the filtrate is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[8]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

  • Add a few more drops of hot ethanol to re-dissolve the solid and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

FAQ 4: How can I effectively remove neutral or basic impurities?

Answer: An acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify it with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). The carboxylic acid will precipitate out of the solution.

  • Extract the aqueous layer with fresh organic solvent to recover the purified carboxylic acid.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Acid_Base_Extraction_Workflow Start Crude Product in Organic Solvent AddBase Extract with Aqueous Base (e.g., NaHCO₃) Start->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate->OrganicLayer AqueousLayer Aqueous Layer (Sodium Salt of Carboxylic Acid) Separate->AqueousLayer Acidify Acidify Aqueous Layer (e.g., HCl) AqueousLayer->Acidify Precipitate Precipitation of Pure Carboxylic Acid Acidify->Precipitate Extract Extract with Organic Solvent Precipitate->Extract Dry Dry and Evaporate Extract->Dry Final Pure Carboxylic Acid Dry->Final

Caption: Workflow for purification via acid-base extraction.

FAQ 5: How can I assess the purity of my final product?

Answer: A combination of techniques should be used to confirm the purity and identity of your this compound.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the compound and can reveal the presence of impurities if their signals are visible.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for determining the purity of the final product. A single sharp peak indicates high purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

Table 2: Analytical Methods for Purity Assessment

TechniquePurposeTypical Observations for a Pure Sample
¹H NMR Structural confirmation and impurity detectionClean spectrum with expected chemical shifts and integration values.
¹³C NMR Confirmation of carbon skeletonCorrect number of signals corresponding to the structure.
RP-HPLC Purity assessmentSingle, sharp peak with >95% peak area.
LC-MS Molecular weight confirmationA peak corresponding to the [M-H]⁻ or [M+H]⁺ ion.
Melting Point Purity and identity confirmationSharp melting range consistent with literature values.

References

Technical Support Center: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability and storage of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid solutions for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a variety of bioactive compounds.[1] The integrity of this compound in solution is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and storage of its solutions, along with troubleshooting advice and a protocol for customized stability testing.

The core structure of this molecule features a 2,3-dihydro-1,4-benzodioxane ring, which is known for its high chemical and thermal stability. This robustness allows for a variety of chemical modifications on the core structure without compromising the ring's integrity. The propanoic acid side chain, however, presents a potential site for chemical transformations that researchers should be aware of.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For optimal stability, stock solutions should be stored at -20°C or lower. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect solutions from light, as related aromatic heterocyclic compounds have shown susceptibility to photodegradation.

Q3: How can I tell if my solution has degraded?

A3: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of precipitate. However, significant degradation can occur without any visible changes. The most reliable method to assess the purity and concentration of your solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: Is the 1,4-benzodioxane ring stable?

A4: Yes, the 2,3-dihydro-1,4-benzodioxane ring system is known to be highly stable under a variety of conditions, including exposure to acidic and basic environments, and oxidizing agents. Cleavage of the ring generally requires harsh conditions, such as boiling with strong acids like hydriodic acid, which are not typical for most experimental setups.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions from solid material. Perform a stability check of your solution using HPLC. Re-evaluate your storage conditions (temperature, light exposure).
Precipitate forms in the solution upon storage Poor solubility at the storage temperature or solvent evaporation.Gently warm the solution and vortex to redissolve. If it persists, consider preparing a more dilute stock solution or using a different solvent. Ensure vials are tightly sealed.
Solution has changed color Likely degradation of the compound, possibly due to oxidation or photodegradation.Discard the solution and prepare a fresh stock. Ensure solutions are protected from light and stored under an inert atmosphere if sensitivity to oxidation is suspected.

Experimental Protocol: Stability Assessment of this compound Solutions

This protocol describes a forced degradation study to determine the stability of your compound in a specific solvent and under various stress conditions.

1. Preparation of Stock Solution

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve in the chosen solvent (e.g., DMSO, ethanol, or an aqueous buffer) to a known concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

2. Forced Degradation Conditions

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photostability: Expose a clear vial of the stock solution to a light source (e.g., a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

3. Sample Analysis by RP-HPLC

  • Suggested HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the parent compound from potential degradants.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or 280 nm, to be determined by a UV scan of the compound).

    • Injection Volume: 10 µL

  • Procedure:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze by HPLC.

4. Data Analysis

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).

  • Observe the formation of any new peaks, which represent degradation products.

  • A loss of more than 10% of the parent compound suggests instability under that specific condition.

Data Summary Table: Predicted Stability

The following table summarizes the expected stability of the core structures of this compound based on available chemical literature.

Condition 1,4-Benzodioxane Ring Propanoic Acid Side Chain Overall Stability of Solution
Acidic (mild) Generally StableStableLikely Stable
Basic (mild) Generally StableStable (deprotonated)Likely Stable
Oxidative Generally StablePotential for degradation (e.g., via beta-oxidation like pathways)Moderate to High
Thermal Highly StableGenerally StableHigh
Photolytic Potentially UnstableGenerally StableModerate (light protection recommended)

Visualizations

Workflow for Solution Preparation and Handling

G cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh Solid Compound dissolve Dissolve in High-Purity Solvent weigh->dissolve Use calibrated balance aliquot Aliquot into Single-Use Vials dissolve->aliquot After complete dissolution store Store at -20°C or below aliquot->store protect Protect from Light store->protect thaw Thaw at Room Temperature protect->thaw Before experiment use Use Immediately thaw->use discard Discard Unused Portion use->discard Avoid refreezing

Caption: Recommended workflow for preparing and handling solutions to ensure stability.

Potential Degradation Pathways

G cluster_side_chain Side Chain Degradation cluster_ring Ring Degradation (Harsh Conditions) parent 3-(2,3-Dihydro-1,4-benzodioxin-6-yl) propanoic acid beta_ox Side-chain Shortening (e.g., beta-oxidation) parent->beta_ox Oxidation decarboxylation Decarboxylation parent->decarboxylation Heat/Light ring_opening Ring Opening Products parent->ring_opening Strong Acid/Heat

References

Technical Support Center: Optimizing Reaction Conditions for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial intermediate in the development of various bioactive compounds, including GPR40 agonists and other therapeutics, optimizing its synthesis is critical for efficiency and purity.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

The synthesis of this compound can be subject to various challenges that may affect yield and purity. This section addresses common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Starting Material: The starting material, such as 1,4-benzodioxan, may be of poor quality or degraded. 2. Inefficient Acylation: In a Friedel-Crafts acylation approach, the Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to moisture. 3. Incomplete Reduction: If synthesizing from 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid, the hydrogenation catalyst (e.g., Pd/C) may be poisoned or inactive.1. Quality Control: Verify the purity of starting materials using techniques like NMR or GC-MS. Consider purification of the starting material if necessary. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Lewis acids. 3. Catalyst Management: Use fresh, high-quality catalyst. Ensure the solvent is free of catalyst poisons (e.g., sulfur compounds). Consider increasing catalyst loading or pressure for hydrogenation.
Formation of Side Products 1. Polysubstitution: During Friedel-Crafts acylation, multiple acyl groups may be added to the aromatic ring. 2. Polymerization: Under strongly acidic or basic conditions, starting materials or products may polymerize. 3. Incomplete Hydrolysis: If the synthesis involves a nitrile hydrolysis step, incomplete conversion will leave behind the amide intermediate.1. Stoichiometry and Temperature Control: Use a stoichiometric amount of the acylating agent and control the reaction temperature, often running the reaction at a lower temperature to improve selectivity. 2. Reaction Condition Optimization: Screen different solvents and reaction times. Avoid excessively harsh conditions. 3. Extended Reaction Time/Harsher Conditions: Increase the reaction time or temperature for the hydrolysis step. Alternatively, consider using microwave-assisted heating to promote complete conversion.
Difficult Purification 1. Similar Polarity of Product and Byproducts: Side products may have similar polarity to the desired product, making chromatographic separation challenging. 2. Presence of Unreacted Starting Material: A significant amount of unreacted starting material can co-elute with the product. 3. Oily Product: The final product may be an oil, which can be more difficult to handle and purify than a solid.1. Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good separation. The melting point of the target compound is reported to be 67.5-69.5 °C.[1] 2. Reaction to Completion: Drive the reaction to completion to minimize the amount of starting material in the crude product. Monitor the reaction by TLC or LC-MS. 3. Chromatographic Optimization: If column chromatography is necessary, screen different solvent systems and stationary phases (e.g., silica gel, alumina) to achieve better separation. Derivatization to a solid ester for purification, followed by hydrolysis, can also be an option.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthetic strategy and optimization for this compound.

Q1: What is a common and reliable synthetic route for this compound?

A common and logical synthetic pathway involves a two-step process starting from 1,4-benzodioxan. The first step is a Friedel-Crafts acylation with succinic anhydride to form 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. This is followed by a reduction of the ketone, typically using a Clemmensen or Wolff-Kishner reduction, to yield the final product. An alternative is the hydrogenation of the commercially available precursor, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate. The starting material, intermediate, and product should have different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q3: What are the key parameters to control during a Friedel-Crafts acylation step?

The key parameters to control are:

  • Stoichiometry: The molar ratio of the substrate, acylating agent, and Lewis acid catalyst is crucial. An excess of the catalyst can sometimes lead to side reactions.

  • Temperature: These reactions are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of reagents can prevent side reactions and improve selectivity.

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water will deactivate the catalyst and lead to a failed reaction.

Q4: I am seeing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

The acylation of 1,4-benzodioxan is generally directed to the 6-position due to the activating effect of the ether oxygens. However, some substitution at the 5-position can occur. To improve regioselectivity, consider:

  • Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better selectivity than stronger ones like AlCl₃.

  • Solvent: The choice of solvent can influence the steric hindrance around the reaction sites. Less polar solvents may favor substitution at the less hindered position.

  • Temperature: Lowering the reaction temperature can often enhance selectivity.

Q5: My final product is an oil and difficult to purify. What can I do?

If the carboxylic acid product is oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the standard approach. Alternatively, you can convert the carboxylic acid to its methyl or ethyl ester, which may be a crystalline solid and easier to purify by recrystallization. The ester can then be hydrolyzed back to the carboxylic acid.

Experimental Workflow

Below is a plausible, detailed experimental protocol for the synthesis of this compound via the hydrogenation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid.

Step 1: Hydrogenation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid

  • Reaction Setup: To a solution of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as determined by your equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., benzene/ligroine as suggested by some sources) or by column chromatography on silica gel.[1]

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Friedel-Crafts Acylation & Reduction Propenoic_Acid 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid Final_Product_1 This compound Propenoic_Acid->Final_Product_1 H₂, Pd/C Benzodioxan 1,4-Benzodioxan Keto_Acid 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid Benzodioxan->Keto_Acid Succinic anhydride, AlCl₃ Final_Product_2 This compound Keto_Acid->Final_Product_2 Reduction (e.g., Clemmensen)

Caption: Plausible synthetic routes to the target compound.

References

Technical Support Center: Troubleshooting Assays with 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS: 14939-92-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common experimental challenges. As a versatile chemical building block, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds, its proper handling and application are critical for reproducible and meaningful results.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

Section 1: Compound Profile and Essential Handling

Understanding the fundamental physicochemical properties of this compound is the first step in troubleshooting. These characteristics directly influence its behavior in experimental systems.

Physicochemical Data Summary
PropertyValueSignificance for Assay Design
CAS Number 14939-92-5Unique identifier for ensuring compound identity.
Molecular Formula C₁₁H₁₂O₄Used for calculating molarity.
Molecular Weight 208.22 g/mol Essential for preparing solutions of known concentration.[1]
Melting Point 67.5-69.5 °CIndicates purity; the compound is a solid at room temperature.[1]
pKa (Predicted) 4.56 ± 0.10The carboxylic acid group will be deprotonated (>99%) and negatively charged at physiological pH (~7.4), impacting solubility, cell permeability, and potential for ionic interactions.[1]
Appearance SolidRequires dissolution in an appropriate solvent for use in assays.
Solubility and Stock Solution Preparation

A primary source of experimental failure with small molecules is poor solubility.[2] Undissolved compound leads to an actual concentration far lower than the intended concentration, causing apparent inactivity or high variability.

  • Recommended Solvent: Start with a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration primary stock solution (e.g., 10-50 mM).

  • Storage: Aliquot the primary stock into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation and solvent hydration.[2] Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working solutions for each experiment by diluting the stock in your aqueous assay buffer or cell culture medium. Critically, ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your experimental system, typically below 0.5%.[3]

Section 2: Troubleshooting Experimental Assays (Q&A)

This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions.

Q1: The compound shows no activity or inconsistent results in my cell-based assay. What's wrong?

This is a common issue that can be systematically diagnosed using the following workflow.

cluster_compound Compound Integrity cluster_system Biological System cluster_assay Assay Conditions start Inconsistent or No Activity Observed solubility Is the compound fully dissolved in the final assay medium? start->solubility degradation Are stock solutions fresh? Properly stored? solubility->degradation [ Yes ] sol_check Action: Perform visual solubility check. (See SOP 2) solubility->sol_check [ No/Unsure ] cytotoxicity Is the compound toxic at the tested concentration? degradation->cytotoxicity [ Yes ] deg_check Action: Prepare fresh dilutions from a new aliquot. Protect from light. degradation->deg_check [ No/Unsure ] cell_health Are cells healthy and within the optimal passage number? cytotoxicity->cell_health [ No ] cyto_check Action: Determine IC50 for cytotoxicity. (See SOP 3) cytotoxicity->cyto_check [ Yes/Unsure ] solvent_control Is the solvent (e.g., DMSO) concentration consistent and non-toxic? cell_health->solvent_control [ Yes ] cell_check Action: Standardize cell seeding density and use low-passage cells. cell_health->cell_check [ No/Unsure ] incubation Is the incubation time optimal for the expected effect? solvent_control->incubation end_node Systematic Optimization Complete incubation->end_node

Caption: A systematic workflow for troubleshooting inactivity in cell-based assays.

Probable Cause A: Compound Precipitation The most frequent cause of apparent inactivity is that the compound is not fully dissolved in the aqueous assay buffer.

  • Solution: Perform a solubility test as described in SOP 2 . If precipitation is observed, consider lowering the final concentration or exploring the use of non-toxic co-solvents or formulation agents.

Probable Cause B: Cytotoxicity The compound may be cytotoxic at the concentrations being tested, masking any specific biological effect.

  • Solution: Determine the concentration range that is non-toxic to your cells by performing a cell viability assay (e.g., MTT, Trypan Blue).[3] All subsequent functional assays should be conducted at concentrations well below the cytotoxic threshold. See SOP 3 for a sample protocol.

Probable Cause C: pH-Dependent Effects With a pKa of 4.56, the molecule is negatively charged at physiological pH.[1] This charge can limit its ability to passively diffuse across cell membranes.

  • Solution: If your assay relies on intracellular target engagement, a lack of activity could be due to poor cell penetration. Consider using cell lines with active organic anion transporters or permeabilized cell assay formats to bypass the membrane barrier.

Q2: I'm seeing significant "edge effects" and high variability in my 96-well plate assay. How can I reduce this?

Edge effects, where wells on the perimeter of a microplate behave differently from interior wells, are often caused by differential evaporation and temperature gradients.

  • Solution 1: Environmental Control: Ensure proper humidification in the incubator. You can also use plates with lids designed to minimize evaporation.

  • Solution 2: Plate Mapping: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile buffer or medium to create a humidity barrier.

  • Solution 3: Consistent Seeding: Use a multichannel pipette or automated cell dispenser to ensure a uniform number of cells is seeded in each well, as cell density can significantly impact assay readouts.[3]

Q3: My compound is interfering with the readout of my fluorescence-based biochemical assay. What should I do?

The benzodioxin moiety can exhibit intrinsic fluorescence or act as a quencher, creating assay artifacts.

  • Solution: Run a set of controls to test for interference.

    • Compound + Buffer (No Enzyme/Substrate): Measures the background fluorescence of the compound itself.

    • Compound + Buffer + Substrate (No Enzyme): Checks for any direct interaction between the compound and the fluorescent substrate.

    • Compound + Buffer + Enzyme (No Substrate): Determines if the compound affects the enzyme's background signal.

  • Subtract the appropriate background signal from your experimental wells. If the interference is severe, you may need to switch to an orthogonal assay method, such as a colorimetric or label-free detection system.

Section 3: Standard Operating Protocols (SOPs)
SOP 1: Preparation of a 10 mM Primary Stock Solution
  • Calculation: Determine the mass of this compound (MW: 208.22 g/mol ) needed. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.22 g/mol * (1000 mg / 1 g) = 2.082 mg

  • Weighing: Accurately weigh approximately 2.1 mg of the solid compound into a sterile microcentrifuge tube. Record the exact mass.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.082 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light and dark background to ensure no particulates remain.

  • Aliquoting & Storage: Dispense into single-use, light-protected vials and store at -20°C or below.

SOP 2: Visual Assessment of Aqueous Solubility

This protocol helps determine the practical solubility limit in your final assay medium.[2]

cluster_results Interpret Results start Prepare Highest Test Concentration step2 Incubate Under Assay Conditions (e.g., 37°C, 1 hr) start->step2 step3 Visual Inspection (Light & Dark Background) step2->step3 step4 Centrifuge (e.g., 14,000 rpm, 10 min) step3->step4 [ Hazy/Unsure ] no_precipitate Clear Solution (Compound is Soluble) step3->no_precipitate [ Clear ] precipitate Precipitate or Pellet Observed (Compound is Insoluble) step4->precipitate [ Pellet ] step4->no_precipitate [ No Pellet ]

Caption: A workflow for assessing the solubility of the compound in aqueous media.

  • In a clear microcentrifuge tube, add the desired final volume of your aqueous assay buffer (e.g., 1 mL).

  • Add the corresponding volume of your DMSO stock solution to achieve the highest concentration you plan to test.

  • Vortex gently to mix.

  • Incubate the solution under the same conditions as your main experiment (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visually inspect the tube for any signs of haziness or precipitate against both a light and dark background.

  • For a more sensitive check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes. The presence of a pellet indicates that the compound has precipitated.

SOP 3: Determining Cytotoxicity Using an MTT Assay
  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include "vehicle control" (medium with the same final DMSO concentration) and "untreated control" wells.

  • Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the concentration that inhibits cell viability by 50% (IC₅₀).

Section 4: Frequently Asked Questions (FAQs)

Q: What is the ionization state of this molecule at physiological pH (7.4)? A: With a predicted pKa of 4.56, the carboxylic acid functional group will be almost entirely deprotonated and exist as a negatively charged carboxylate anion at a neutral pH of 7.4.[1] This is important as the charge affects its interaction with proteins and its ability to cross lipid membranes.

Q: Are there any known liabilities or common off-target effects associated with this chemical scaffold? A: The 1,4-benzodioxin moiety is present in several pharmacologically active compounds, including α₁-adrenoceptor antagonists.[4] While this specific propanoic acid derivative is primarily a synthetic intermediate, researchers should be aware that the core structure has known bioactivity. Additionally, carboxylic acid groups in small molecules can sometimes chelate metal ions or engage in non-specific ionic interactions with proteins. Appropriate controls are necessary to rule out such artifactual effects.

Q: How can I confirm that an observed biological effect is due to the compound's on-target activity? A: Confirming on-target activity is a critical step.[3] Consider the following approaches:

  • Use a Structurally Unrelated Analogue: Test a different compound known to target the same biological pathway. A similar result strengthens the evidence for an on-target effect.

  • Dose-Response Relationship: A clear and potent dose-response curve is indicative of a specific interaction rather than a non-specific or artifactual effect.

  • Rescue Experiment: If possible, overexpressing the target protein or introducing a mutation that confers resistance to the compound should reverse or "rescue" the observed phenotype.

References

Technical Support Guide: Troubleshooting In Vitro Solubility Issues for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered during in vitro experimentation. As Senior Application Scientists, we understand that compound solubility is a critical prerequisite for generating reliable and reproducible data. This document moves beyond simple protocols to explain the scientific principles behind each troubleshooting step, empowering you to make informed decisions for your specific assay system.

Section 1: Understanding the Core Problem

Before troubleshooting, it's essential to understand the physicochemical characteristics of this compound that govern its behavior in solution.

FAQ: What are the key properties of this compound that affect its solubility?

The solubility of this compound is primarily dictated by its molecular structure, which features both a hydrophobic (water-fearing) benzodioxin ring system and a hydrophilic (water-loving), ionizable propanoic acid group.

PropertyValue / StructureImplication for Solubility
Chemical Structure The molecule has a distinct hydrophobic region (the bicyclic ether) and a polar, acidic carboxyl group. This dual nature makes its solubility highly dependent on the solvent environment.
Molecular Formula C₁₁H₁₂O₄-
Molecular Weight 208.22 g/mol [1]-
Predicted pKa ~4.56[1]This is the most critical parameter. The pKa is the pH at which the compound is 50% in its neutral (acidic) form and 50% in its ionized (carboxylate) form. The neutral form is significantly less water-soluble than the charged, ionized form.[2][3]

The low pKa value is the key to solving most solubility issues. At a physiological pH of 7.4, which is well above the pKa of 4.56, the molecule will be predominantly in its deprotonated, negatively charged carboxylate form. This form is significantly more soluble in aqueous media than the neutral protonated form.[2][4][5]

FAQ: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?

Understanding this distinction is crucial for diagnosing why a compound that initially dissolves later crashes out of solution.

  • Kinetic Solubility: This is the concentration of a compound that can be rapidly dissolved when a concentrated stock (usually in DMSO) is quickly diluted into an aqueous buffer.[6] It often results in a supersaturated, metastable solution that can precipitate over time.[7][8] This is what is typically observed in high-throughput screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent over an extended period under specific conditions (e.g., temperature, pH).[6][9]

Practical Implication: If your compound dissolves upon initial dilution but then forms a precipitate after incubation, you have likely exceeded its thermodynamic solubility. Your observed concentration is a kinetic solubility, which is not stable.[10] The goal of the following troubleshooting steps is to increase the true thermodynamic solubility in your assay medium.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common solubility problems in a question-and-answer format, providing immediate, actionable advice.

FAQ 1: My compound precipitated when I diluted my DMSO stock into my aqueous buffer. What happened and what's the first thing I should do?

This is the most frequent issue encountered. It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous assay buffer, causing it to crash out upon dilution.[11]

Immediate Action: Check the pH of your final assay buffer.

Because this compound is a carboxylic acid, its solubility is highly pH-dependent.[2][4][12][13]

  • If your buffer pH is below 6.0: The compound is likely in its neutral, less soluble form. You must increase the pH.

  • Recommended First Step: Prepare your final assay medium at a pH of 7.4 or higher. This will ensure the carboxylic acid group is deprotonated to the more soluble carboxylate anion.[3][5] For many cell-based assays, a pH of 7.2-7.4 is standard and should be sufficient.

Workflow for Diagnosing and Solving Precipitation

start Precipitation Observed on Dilution check_ph What is the pH of your aqueous buffer? start->check_ph ph_low pH < 6.0 check_ph->ph_low Acidic/Neutral ph_ok pH ≥ 7.0 check_ph->ph_ok Basic increase_ph ACTION: Increase buffer pH to ≥ 7.2. See Protocol 1. ph_low->increase_ph retest Re-test Solubility ph_ok->retest increase_ph->retest still_precipitates Still Precipitates? retest->still_precipitates cosolvent ACTION: Use a co-solvent system. See Protocol 2. still_precipitates->cosolvent Yes success Problem Solved still_precipitates->success No cyclodextrin ACTION: Use cyclodextrins. See Protocol 3. cosolvent->cyclodextrin If co-solvents are not assay-compatible or effective

Caption: Troubleshooting decision tree for solubility issues.

FAQ 2: What is the best way to prepare a stock solution of this compound?

Proper stock solution preparation is fundamental to avoiding issues downstream.

  • Solvent Choice: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) as the primary solvent.[14]

  • Concentration: Do not make your stock solution more concentrated than necessary. For many compounds, precipitation can occur even in DMSO stock over time, especially after freeze-thaw cycles or if moisture is absorbed.[15][16] A 10-20 mM stock is a common and safe starting point.

  • Procedure: Use volumetric flasks for accuracy.[17] Dissolve the compound completely by vortexing or brief sonication.

  • Storage: Store aliquots in glass vials with Teflon-lined caps to prevent solvent evaporation and contamination.[18] Store at -20°C or -80°C. Before use, warm the vial to room temperature before opening to prevent condensation of atmospheric water into the DMSO stock.[18]

FAQ 3: My buffer is at pH 7.4, but I still see precipitation at my desired concentration. What are my next steps?

If pH adjustment alone is insufficient, the intrinsic insolubility of the hydrophobic part of the molecule is the limiting factor. The next steps involve using solubilizing excipients.

  • Co-Solvents: Introduce a small percentage of a water-miscible organic solvent into your final assay medium.[19][20][21] This works by reducing the polarity of the aqueous solvent, which helps to keep the hydrophobic parts of your compound in solution.[22] See Protocol 2 for details.

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic inner cavity and a hydrophilic exterior.[23] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is highly water-soluble.[24][25][26] This is an excellent method, especially for cell-based assays where organic solvents may be toxic. See Protocol 3 for details.

Section 3: In-Depth Experimental Protocols

Protocol 1: pH-Based Solubility Enhancement

This protocol details how to systematically test and optimize the pH of your buffer to achieve solubility.

Principle: By raising the pH of the solution well above the compound's pKa (~4.56), we shift the equilibrium from the poorly soluble neutral form (R-COOH) to the highly soluble, deprotonated carboxylate form (R-COO⁻), as described by the Henderson-Hasselbalch equation.[2][5]

Mechanism of pH-Dependent Solubilization

cluster_low_ph Low pH (e.g., pH 4.0) cluster_high_ph High pH (e.g., pH 8.0) low_ph_form R-COOH (Protonated, Neutral) Poorly Water-Soluble high_ph_form R-COO⁻ + H⁺ (Deprotonated, Charged) Highly Water-Soluble low_ph_form->high_ph_form Add Base (e.g., NaOH) [pH > pKa] high_ph_form->low_ph_form Add Acid (e.g., HCl) [pH < pKa]

Caption: Ionization equilibrium of the carboxylic acid.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer components (e.g., PBS, HEPES, Tris)

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Calibrated pH meter

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Prepare three small batches of your desired assay buffer. Adjust their pH to 6.5, 7.4, and 8.0, respectively.

  • In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each buffer to achieve your target final concentration. For example, to make a 100 µM solution from a 10 mM stock, add 1 µL of stock to 99 µL of buffer (This results in a final DMSO concentration of 1%).

  • Vortex each tube immediately after adding the stock.

  • Incubate the tubes at the temperature of your experiment (e.g., 37°C) for 30 minutes.

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the tubes at high speed (~14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS.

Expected Outcome: You should observe significantly higher solubility in the buffers at pH 7.4 and 8.0 compared to pH 6.5.

Protocol 2: Using Co-Solvent Systems

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[21][22][27]

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-5%Less toxic than DMSO for many cell lines.Can affect enzyme activity; volatile.
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, highly effective.[28]Can be viscous; may interfere with some assays.
Propylene Glycol 1-10%Good safety profile.[21]Can be viscous.

Procedure:

  • Prepare your assay buffer at the optimal pH as determined in Protocol 1 (e.g., pH 7.4).

  • Create versions of this buffer containing different percentages of a co-solvent. For example, prepare buffers with 1%, 2%, and 5% PEG 400.

  • Add your DMSO stock solution to these co-solvent-containing buffers to reach your target concentration.

  • Vortex, incubate, and inspect for precipitation as described in Protocol 1.

Important Note: Always run a vehicle control with the same concentration of co-solvent to ensure it does not affect your assay readout (e.g., cell viability, enzyme activity).

Protocol 3: Solubilization with Cyclodextrins

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular containers. Their hydrophobic interior encapsulates the poorly soluble drug, while their hydrophilic exterior allows the entire drug-CD complex to dissolve readily in water.[23][25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro use.[29]

Mechanism of Cyclodextrin Inclusion

cluster_after After Complexation drug Hydrophobic Drug (Insoluble) complex Water-Soluble Inclusion Complex drug->complex Mixing in Aqueous Solution cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Mixing in Aqueous Solution

Caption: Formation of a drug-cyclodextrin inclusion complex.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Compound stock solution in DMSO

  • Assay buffer (pH 7.4)

Procedure:

  • Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 40% w/v). This may require gentle warming and stirring to dissolve completely.

  • In a clean tube, add a volume of the HP-β-CD stock solution.

  • Slowly add your DMSO stock of the compound to the cyclodextrin solution while vortexing. The molar ratio of CD to the compound is important; a starting point is a 10:1 or 100:1 molar excess of HP-β-CD.

  • Allow the mixture to incubate for at least 1 hour at room temperature with gentle agitation to allow for complex formation.

  • Use this drug-cyclodextrin complex solution as your new "stock" for dilution into the final assay medium.

  • Remember to include HP-β-CD in your vehicle control at the same final concentration.

References

Technical Support Center: Degradation Pathways of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. Understanding the degradation pathways of this molecule is crucial for ensuring its stability, predicting its shelf-life, and identifying potential degradants that could impact its efficacy and safety.[1][2][3] This document provides insights into potential degradation mechanisms, troubleshooting for common experimental challenges, and detailed protocols for conducting forced degradation studies.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most likely degradation pathways for this compound based on its structure?

Based on the chemical structure, the primary sites susceptible to degradation are the ether linkages of the dihydro-1,4-benzodioxin ring, the propanoic acid side chain, and the benzene ring. The most probable degradation pathways involve hydrolysis and oxidation. Under hydrolytic conditions (acidic or basic), the ether bonds of the dioxin ring could potentially cleave. The propanoic acid side chain is relatively stable but could undergo decarboxylation under extreme heat. The benzene ring is also a target for oxidative degradation, which could lead to ring-opening products.

Q2: I am not observing any significant degradation under standard hydrolytic stress conditions (0.1 N HCl, 0.1 N NaOH at room temperature). What should I do?

If no degradation is observed at room temperature, it indicates that the molecule is relatively stable under these conditions. To induce degradation, you can increase the severity of the stress conditions. Consider the following adjustments:

  • Increase Temperature: Elevate the temperature in increments (e.g., 50°C, 70°C) while monitoring for degradation.

  • Increase Acid/Base Concentration: Use higher concentrations of acid or base (e.g., 1 N HCl, 1 N NaOH), but be mindful that overly harsh conditions can lead to secondary degradation products not relevant to real-world stability.

  • Extend Exposure Time: Increase the duration of the study beyond the initial time points.

Q3: What are the expected products from oxidative degradation of this molecule?

Oxidative stress, typically induced by reagents like hydrogen peroxide (H₂O₂), can lead to several degradation products. The most likely sites of oxidation are the benzene ring and the benzylic position of the propanoic acid side chain. Potential products could include hydroxylated derivatives on the aromatic ring, or even cleavage of the aromatic ring under more forceful conditions. It is also possible for the ether linkages in the dioxin ring to be susceptible to oxidation.

Q4: How can I distinguish between different isomeric degradation products?

The formation of isomeric degradants, particularly from hydroxylation of the benzene ring, is a common challenge. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separation and identification.[4] To resolve isomers, consider the following:

  • Optimize Chromatographic Conditions: Experiment with different mobile phase compositions, gradients, columns (e.g., C18, phenyl-hexyl), and temperatures.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradants.[4]

  • Tandem Mass Spectrometry (MS/MS): Can help differentiate isomers by producing unique fragmentation patterns.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradants.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Mass Balance in Degradation Studies 1. Degradation products are not being detected by the analytical method (e.g., poor UV absorbance).[2] 2. Formation of volatile or insoluble degradants. 3. Adsorption of the parent compound or degradants to container surfaces.1. Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with a UV detector. 2. Analyze the headspace for volatile compounds using GC-MS. For insoluble products, try different solubilizing agents in your analytical diluent. 3. Use silanized glassware or low-binding microplates.
Inconsistent Degradation Profiles Between Batches 1. Variations in the purity of the starting material, with different impurities catalyzing degradation. 2. Inconsistent experimental conditions (temperature, light exposure, reagent concentration).1. Thoroughly characterize the purity of each batch before initiating degradation studies. 2. Ensure precise control and monitoring of all experimental parameters. Use a calibrated oven, a photostability chamber, and freshly prepared reagents.
Formation of Unexpected Degradation Products 1. Interaction with excipients in a formulation.[3] 2. Presence of metallic impurities that can catalyze oxidation. 3. Secondary degradation of initial products into more complex molecules.1. Conduct forced degradation studies on the drug substance alone and in the presence of each excipient to identify interactions. 2. Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal-catalyzed oxidation is suspected. 3. Analyze samples at multiple time points to track the formation and disappearance of degradants, which can help establish the degradation pathway.

Proposed Degradation Pathways

The following diagram illustrates the plausible degradation pathways for this compound under hydrolytic and oxidative stress conditions.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (e.g., H₂O₂) A Parent Compound B Catechol Derivative (Ring Opening) A->B H⁺ / OH⁻, ΔT C Hydroxylated Benzene Ring Derivative A->C [O] D Side-Chain Oxidation Product A->D [O]

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies, a crucial step in understanding the stability of a drug substance.[2][3]

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 1 N HCl.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 1 N NaOH before analysis.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of 1 N NaOH.

    • Cap the vial and maintain it at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 1 N HCl before analysis.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a vial.

    • Add 1 mL of purified water.

    • Treat the sample under the same conditions as the acid and base hydrolysis.

  • Sample Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Oxidative Degradation
  • Preparation: Pipette 1 mL of the 1 mg/mL stock solution into a vial.

  • Oxidation:

    • Add 1 mL of 3% hydrogen peroxide.

    • Cap the vial and keep it at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples directly by HPLC. If the reaction is quenched, it is important to ensure the quenching agent does not interfere with the analysis.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare two sets of solutions of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 0.1 mg/mL.

  • Exposure:

    • Place one set of samples in a photostability chamber that provides exposure to both UV and visible light, as per ICH Q1B guidelines.

    • Wrap the second set of samples (the dark control) in aluminum foil and place them in the same chamber to exclude light exposure.

  • Analysis: After the specified exposure period, analyze both sets of samples by HPLC to assess for photodegradation.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1 N HCl, 60°C) start->acid base Base Hydrolysis (1 N NaOH, 60°C) start->base oxidation Oxidative Stress (3% H₂O₂, RT) start->oxidation photo Photolytic Stress (ICH Q1B) start->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis report Characterize Degradants & Assess Stability analysis->report

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in the synthesis of this important pharmaceutical intermediate.[1] As a key building block in the development of various bioactive compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs), achieving a high-purity, high-yield synthesis is paramount.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on the practical aspects of avoiding and mitigating side reactions to ensure a robust and reproducible synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and reliable method involves a two-step sequence:

  • Friedel-Crafts Acylation: Reacting 1,4-benzodioxan with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.

  • Ketone Reduction: Reducing the ketone functionality of the intermediate to a methylene group. The Clemmensen reduction is particularly effective for this transformation of aryl-alkyl ketones.[2][3]

Q2: I am observing polysubstitution during the Friedel-Crafts acylation step. How can I prevent this?

A2: Polysubstitution is a known challenge in Friedel-Crafts reactions. The monoacylated product (the ketone) is less electron-rich and thus deactivated towards further acylation compared to the starting 1,4-benzodioxan. However, aggressive reaction conditions can still lead to undesired secondary reactions. To favor monoacylation, consider the following:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of 1,4-benzodioxan to succinic anhydride.

  • Reverse Addition: Add the 1,4-benzodioxan solution slowly to the pre-formed succinic anhydride-AlCl₃ complex. This maintains a low concentration of the activated aromatic ring, minimizing the chance of it reacting more than once.

  • Temperature Management: Maintain a low reaction temperature (typically 0-5 °C) to control the reaction rate and improve selectivity.

Q3: My Clemmensen reduction is giving a low yield and a complex mixture of byproducts. What are the likely causes?

A3: The Clemmensen reduction, while effective, is performed under harsh acidic conditions which can lead to side reactions if not properly controlled.[4][5] Common issues include:

  • Incomplete Reaction: Insufficient reaction time or inadequate activation of the zinc amalgam.

  • Alcohol Formation: Incomplete reduction can lead to the corresponding secondary alcohol as a major byproduct.

  • Dimerization/Polymerization: The strongly acidic medium can promote side reactions of the starting material or product.

  • Substrate Degradation: If your molecule contains acid-sensitive functional groups, they may not be stable under Clemmensen conditions.[5]

For a more detailed breakdown, please refer to the Troubleshooting Guide: Ketone Reduction .

Q4: Are there alternative reduction methods to the Clemmensen reduction?

A4: Yes, if your substrate is sensitive to strong acid, the Wolff-Kishner reduction is an excellent alternative. This reaction uses hydrazine (NH₂NH₂) and a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent (e.g., ethylene glycol) to reduce the ketone.[4] The basic conditions of the Wolff-Kishner reduction are complementary to the acidic conditions of the Clemmensen, offering a different pathway to the same product.

Troubleshooting Guide 1: Friedel-Crafts Acylation

This section addresses common side reactions encountered during the acylation of 1,4-benzodioxan with succinic anhydride.

Issue 1: Formation of Isomeric Byproducts
  • Problem: Besides the desired 6-substituted product, you observe the formation of the 5-substituted isomer.

  • Causality: The ether oxygens of the 1,4-benzodioxan ring are ortho-, para-directing. While the 6-position (para to the ether oxygen) is sterically and electronically favored, some substitution can occur at the 5-position (ortho to the ether oxygen).

  • Solution Protocol:

    • Choice of Solvent: The polarity of the solvent can influence isomer distribution. Nitrobenzene or carbon disulfide are traditional solvents that can sometimes improve regioselectivity compared to more polar solvents like dichloromethane.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -10 °C to 0 °C) can enhance selectivity for the thermodynamically favored para-product.

    • Lewis Acid Stoichiometry: Using a slight excess of AlCl₃ (1.1 to 1.2 equivalents) can ensure the complete formation of the acylium ion and may improve selectivity. However, a large excess should be avoided as it can lead to other side reactions.

Issue 2: Ring Opening of the Dioxane Ring
  • Problem: Mass spectrometry or NMR of the crude product indicates the presence of catechol or other ring-opened species.

  • Causality: The Lewis acid catalyst (AlCl₃) is a strong electrophile and can coordinate with the ether oxygens of the dioxane ring. Under harsh conditions (e.g., elevated temperatures), this can lead to cleavage of the C-O bond.

  • Solution Protocol:

    • Strict Temperature Control: Do not allow the reaction temperature to exceed 5 °C during the addition or the reaction itself.

    • Milder Lewis Acids: If ring opening persists, consider using a milder Lewis acid. While AlCl₃ is common, alternatives like SnCl₄ or ZnCl₂ may be less prone to causing this side reaction, although they may require longer reaction times or slightly higher temperatures.

    • Quenching Procedure: Ensure the reaction is quenched by slowly and carefully pouring the reaction mixture onto crushed ice and concentrated HCl. This protonates the aluminum-oxygen complexes, facilitating their hydrolysis and preventing further degradation during workup.

Troubleshooting Guide 2: Ketone Reduction

This section focuses on mitigating side reactions during the reduction of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.

Side Reaction Pathway: Clemmensen Reduction

Clemmensen_Side_Reactions Start Aryl Ketone Intermediate Desired Desired Alkane Product (Propanoic Acid) Start->Desired Complete Reduction (Zn(Hg), conc. HCl, heat) Alcohol Side Product: Secondary Alcohol Start->Alcohol Incomplete Reduction (Insufficient time/reagent) Dimer Side Product: Pinacol Dimer Start->Dimer Bimolecular Reduction (High concentration)

Caption: Potential side reactions during Clemmensen reduction.

Issue 1: Incomplete Reduction to the Secondary Alcohol
  • Problem: A significant amount of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutanoic acid is isolated.

  • Causality: The reduction of a ketone to an alkane is a multi-step process on the surface of the zinc. Insufficient reaction time, impure or poorly activated zinc, or a non-optimal acid concentration can halt the reaction at the alcohol stage.

  • Solution Protocol: Enhanced Clemmensen Reduction

    • Zinc Amalgam Activation: Prepare fresh zinc amalgam just before use. Stir granular zinc with a 5% aqueous solution of mercury(II) chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water, then acetone, and dry thoroughly. Safety Note: Mercury compounds are highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Reaction Setup: Add the activated zinc amalgam to a flask equipped with a reflux condenser. Add the ketone intermediate dissolved in a co-solvent like toluene. Add concentrated hydrochloric acid portion-wise to maintain a vigorous reflux.

    • Reaction Time & Monitoring: The reduction can take several hours (4-24h). Monitor the reaction by TLC. If the starting material spot persists, add more concentrated HCl and fresh zinc amalgam.

    • Workup: After completion, decant the hot reaction mixture from the remaining zinc. Extract the aqueous layer with toluene or ethyl acetate. The combined organic layers are then washed, dried, and concentrated.

Issue 2: Formation of Dimeric Byproducts (Pinacol Coupling)
  • Problem: High molecular weight impurities are detected, consistent with dimerization of the ketone.

  • Causality: The mechanism of the Clemmensen reduction is thought to involve radical or carbenoid intermediates on the zinc surface.[2] At high concentrations, these intermediates can couple, leading to pinacol-type dimers.

  • Solution Protocol:

    • Maintain High Dilution: Run the reaction at a lower concentration. Increase the volume of the solvent (e.g., toluene) and the aqueous HCl.

    • Controlled Addition: Instead of adding the ketone all at once, add a solution of the ketone in toluene dropwise to the refluxing mixture of zinc amalgam and HCl over several hours. This keeps the instantaneous concentration of the ketone low, disfavoring bimolecular side reactions.

Comparative Summary of Reduction Methods

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zinc Amalgam (Zn(Hg)), Conc. HClHydrazine (N₂H₄), KOH or KOtBu
Conditions Strongly Acidic, RefluxStrongly Basic, High Temp (>180 °C)
Advantages Inexpensive, effective for aryl ketonesTolerant of acid-sensitive groups
Common Issues Incomplete reduction, dimerization, substrate degradationRequires high temperatures, long reaction times
Best For Acid-stable substratesBase-stable, acid-sensitive substrates

Synthetic Workflow Overview

References

Validation & Comparative

A Comparative Guide to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid and Structurally Related Compounds for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid and its structurally similar counterparts. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their chemical properties and potential biological activities based on available data and established structure-activity relationships within the benzodioxane class of compounds.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzene ring fused to a dioxane ring, with a propanoic acid side chain. This scaffold is of significant interest in medicinal chemistry. The benzodioxane moiety is present in numerous biologically active molecules, and the propanoic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[1] The unique combination of these structural features suggests its potential as a versatile starting material for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A foundational aspect of drug design and development is the understanding of a compound's physicochemical properties. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the known properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Melting Point 67.5-69.5 °C[1]
Boiling Point 366 °C at 760 mmHg[1]
Density 1.282 g/cm³[1]
Flash Point 145.3 °C[1]

Comparison with Structurally Similar Compounds

To understand the structure-activity relationship (SAR), it is crucial to compare the parent compound with its analogs. While direct comparative experimental data for this compound is limited in publicly available literature, we can extrapolate potential trends based on known SAR of the broader benzodioxane and propanoic acid classes.

Here, we propose a comparative analysis with two hypothetical but structurally relevant compounds:

  • Compound A: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (variation in the alkyl chain length)

  • Compound B: 3-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid (substitution on the aromatic ring)

CompoundStructureKey Structural Difference from ParentExpected Impact on Properties
Parent Compound This compound-Baseline for comparison.
Compound A 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acidShorter (acetic acid) side chainAltered lipophilicity and potentially different binding pocket interactions.
Compound B 3-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acidBromine substitution on the benzodioxin ringIncreased lipophilicity and potential for halogen bonding, which could enhance binding affinity to target proteins.

Potential Biological Activities and Underlying Mechanisms

The 1,4-benzodioxane scaffold is a versatile element in drug design, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and receptor modulation properties. The propanoic acid moiety is a well-known pharmacophore for cyclooxygenase (COX) inhibition, a key mechanism for anti-inflammatory action.

Anti-inflammatory Activity: The COX Inhibition Pathway

Propanoic acid derivatives are known to exert their anti-inflammatory effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Propanoic_Acid_Derivatives 3-(Benzodioxin)propanoic Acid & Analogs Propanoic_Acid_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Propanoic Acid Derivatives.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a standard protocol for an in vitro COX inhibition assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Measure the amount of PGE2 produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Prep_Compounds Prepare Test Compound Dilutions Pre_incubation Pre-incubate Enzyme and Compound Prep_Compounds->Pre_incubation Prep_Reagents Prepare Enzyme and Substrate Solutions Prep_Reagents->Pre_incubation Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detection Measure PGE2 Production (ELISA) Stop_Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental Workflow for the In Vitro COX Inhibition Assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. The comparative analysis, based on established medicinal chemistry principles, suggests that modifications to the propanoic acid side chain and substitutions on the benzodioxin ring can significantly influence the compound's physicochemical properties and biological activity.

Further research, including the synthesis and systematic biological evaluation of a focused library of analogs, is warranted to fully elucidate the structure-activity relationships and identify lead compounds with optimized efficacy and safety profiles. The experimental protocols provided in this guide offer a starting point for researchers to undertake such investigations.

References

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid vs. other propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid and its Therapeutic Counterparts

This guide provides a comprehensive comparison of this compound with other notable propanoic acid derivatives. Our analysis is grounded in experimental data to offer researchers, scientists, and drug development professionals a clear, objective understanding of their respective performance profiles and potential applications. We will delve into the physicochemical properties, biological activities, and underlying structure-activity relationships that define these compounds.

Introduction to Propanoic Acid Derivatives in Medicinal Chemistry

Propanoic acid and its derivatives represent a cornerstone in modern pharmacology, most famously exemplified by the non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the propanoic acid moiety, a carboxylic acid attached to an ethyl group, is a common feature in molecules designed to interact with specific biological targets. The versatility of this scaffold allows for a wide range of chemical modifications, leading to a diverse array of therapeutic agents with varying potencies, selectivities, and pharmacokinetic profiles. In this guide, we will explore the unique characteristics of this compound in relation to established derivatives.

Compound Profiles: A Structural Overview

To establish a basis for comparison, we will examine the chemical structures of our selected propanoic acid derivatives. The core structure of propanoic acid is modified with different aromatic and heterocyclic groups, which significantly influences their biological activity.

G cluster_0 This compound cluster_1 Ibuprofen cluster_2 Naproxen cluster_3 Fenoprofen node_a node_a node_b node_b node_c node_c node_d node_d

Figure 1: Chemical Structures of Selected Propanoic Acid Derivatives.

Comparative Analysis: Physicochemical and Biological Properties

The therapeutic potential and "drug-likeness" of a compound are heavily influenced by its physicochemical properties. These properties govern absorption, distribution, metabolism, and excretion (ADME). We will compare key parameters for our selected compounds.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaLogP
This compound C₁₁H₁₂O₄208.21135-137~4.5 (estimated)1.8 (estimated)
Ibuprofen C₁₃H₁₈O₂206.2875-784.4 - 4.93.5 - 3.97
Naproxen C₁₄H₁₄O₃230.26153-1554.2 - 4.83.18
Fenoprofen C₁₅H₁₄O₃242.27105-1074.53.4

Note: The pKa and LogP values for this compound are estimated based on its structure, as extensive experimental data is not widely available in public literature.

Biological Activity: A Focus on Cyclooxygenase (COX) Inhibition

Many propanoic acid derivatives exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Ibuprofen 1.2 - 151.2 - 35~1
Naproxen 0.6 - 5.11.1 - 9.2~0.6 - 0.9
Fenoprofen 9.00.90.1

Note: IC₅₀ values can vary depending on the specific assay conditions. The data presented here is a representative range from various studies.

Structure-Activity Relationship (SAR) Insights

The differences in biological activity among these derivatives can be attributed to their distinct structural features.

  • Ibuprofen: The isobutylphenyl group contributes to its relatively balanced inhibition of COX-1 and COX-2.

  • Naproxen: The larger methoxynaphthyl group allows for a slightly more potent inhibition of both COX isoforms compared to ibuprofen.

  • Fenoprofen: The phenoxy-phenyl moiety leads to a notable selectivity for COX-2 over COX-1, which can be therapeutically advantageous.

  • This compound: The presence of the dihydro-benzodioxin ring system introduces a more rigid and polar component compared to the other derivatives. This could influence its binding affinity and selectivity for various biological targets. Further experimental investigation is required to elucidate its precise mechanism of action and therapeutic potential.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a standard approach for determining LogP.

G start Start step1 Prepare octanol-saturated water and water-saturated octanol. start->step1 step2 Dissolve a known amount of the compound in water-saturated octanol. step1->step2 step3 Mix with an equal volume of octanol-saturated water in a separatory funnel. step2->step3 step4 Shake vigorously for a set period (e.g., 30 minutes). step3->step4 step5 Allow phases to separate completely. step4->step5 step6 Measure the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC. step5->step6 step7 Calculate LogP = log([Compound]octanol / [Compound]water) step6->step7 end End step7->end

Figure 2: Workflow for LogP Determination via the Shake-Flask Method.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2.

G start Start step1 Prepare assay buffer, COX-1/COX-2 enzyme, and arachidonic acid (substrate). start->step1 step2 Incubate the enzyme with various concentrations of the test compound or vehicle control. step1->step2 step3 Initiate the reaction by adding arachidonic acid. step2->step3 step4 Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C). step3->step4 step5 Stop the reaction (e.g., by adding a strong acid). step4->step5 step6 Quantify the production of prostaglandin E2 (PGE2) using an ELISA kit. step5->step6 step7 Plot PGE2 production against compound concentration to determine the IC50 value. step6->step7 end End step7->end

Figure 3: Workflow for an In Vitro COX Inhibition Assay.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and other prominent propanoic acid derivatives. While established compounds like ibuprofen, naproxen, and fenoprofen have well-defined profiles as COX inhibitors, the unique structural features of this compound suggest the potential for novel biological activities.

The dihydro-benzodioxin moiety may confer distinct properties, such as altered metabolic stability or interactions with different biological targets. Future research should focus on a comprehensive characterization of this compound, including its efficacy and safety in various in vitro and in vivo models. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

A Comparative Guide to the Structure-Activity Relationship of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The global rise in diabetes mellitus has intensified the search for effective therapies to manage its debilitating long-term complications, such as neuropathy, retinopathy, nephropathy, and cataracts. A key therapeutic target in the mitigation of these conditions is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of AR inhibitors (ARIs): analogs of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid. We will dissect the roles of the core molecular scaffold, key functional groups, and substituent effects, supported by comparative experimental data. Furthermore, this guide furnishes detailed experimental protocols for in vitro validation and visualizes the underlying biochemical pathways and workflows to provide researchers and drug developers with a robust framework for designing next-generation ARIs.

Introduction: The Rationale for Targeting Aldose Reductase

Under normal glycemic conditions, the polyol pathway plays a minor role in glucose metabolism. However, in the hyperglycemic state characteristic of diabetes, the flux of glucose through this pathway is significantly increased.[1] Aldose reductase (AR), classified as AKR1B1 in the aldo-keto reductase superfamily, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[2][3] This intracellular accumulation of sorbitol creates osmotic stress, while the concurrent depletion of the NADPH cofactor impairs the cell's antioxidant defense systems, leading to oxidative stress.[1][2] Together, these factors contribute significantly to the cellular damage that underpins diabetic complications.[4][5][6]

Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy to prevent or delay the progression of these pathologies.[7][8] The this compound scaffold has emerged as a valuable starting point for the development of potent and selective ARIs. Understanding the nuanced relationship between the chemical structure of its analogs and their inhibitory activity is paramount for optimizing efficacy and minimizing off-target effects.

The Biological Target: Aldose Reductase and the Polyol Pathway

Aldose reductase is a cytosolic enzyme that, in hyperglycemic conditions, shunts excess glucose into the polyol pathway. The subsequent conversion of sorbitol to fructose by sorbitol dehydrogenase further contributes to metabolic imbalance and the formation of advanced glycation end products (AGEs). The entire process initiates a cascade of events leading to the tissue damage seen in diabetic complications.

Diagram 1: The Polyol Pathway and its Pathological Consequences

Polyol_Pathway cluster_consequences Pathological Consequences Glucose Glucose (Excess) AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs NADPH_pool NADPH invis1 NADPH_pool->invis1 NADP_pool NADP+ OxidativeStress Oxidative Stress (NADPH Depletion) NADP_pool->OxidativeStress leads to NAD_pool NAD+ NAD_pool->SDH NADH_pool NADH AR->Sorbitol invis2 AR->invis2 SDH->Fructose SDH->NADH_pool ARI ARI Analogs (e.g., Benzodioxins) ARI->AR Inhibition invis1->AR invis2->NADP_pool Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->Complications OxidativeStress->Complications AGEs->Complications

Caption: Role of Aldose Reductase in the Polyol Pathway.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of this compound analogs against aldose reductase is highly dependent on modifications to three key regions of the molecule: the propanoic acid "head," the central benzodioxin core, and substitutions on the aromatic ring.

The Propanoic Acid Head Group

The carboxylic acid moiety is a critical pharmacophore for this class of inhibitors. It typically interacts with a key residue in the enzyme's active site.

  • Essential Nature of the Acidic Group : Replacement of the carboxylic acid with less acidic or neutral groups generally leads to a significant loss of activity. This suggests a crucial ionic or hydrogen-bonding interaction with the enzyme.

  • Chain Length and Flexibility : The propanoic acid chain length appears optimal for positioning the carboxylate group correctly within the active site. Shortening or lengthening the alkyl chain can decrease potency, likely due to suboptimal interaction geometry. Studies on related compounds have shown that the flexibility of the carboxylic acid-containing substituent is crucial for activity.[9]

The Benzodioxin Core

The rigid, bicyclic benzodioxin system serves as a central scaffold, orienting the other functional groups.

  • Role of the Dioxin Ring : The two oxygen atoms within the 1,4-dioxin ring are thought to play a role in binding and/or maintaining the optimal conformation for interaction with the receptor.[10] Studies on related 1,4-benzodioxan compounds suggest that the oxygen at position 1 may interact with a polar pocket in the receptor, while the oxygen at position 4 helps stabilize the active conformation.[10]

  • Planarity and Hydrophobicity : The planar aromatic portion of the benzodioxin ring is believed to engage in hydrophobic or π-π stacking interactions within a specific pocket of the AR active site.

Substitution on the Aromatic Ring

Modifying the aromatic portion of the benzodioxin ring with various substituents can dramatically influence inhibitory potency and selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups : The electronic nature of substituents can modulate the interaction of the core with the enzyme. Often, small, lipophilic, and electron-withdrawing groups at specific positions can enhance activity.

  • Steric Hindrance : Bulky substituents can be detrimental to activity if they cause steric clashes within the enzyme's binding pocket. The position of the substituent is therefore critical.

Comparative Analysis of Key Analogs

To illustrate the SAR principles, the following table summarizes the in vitro inhibitory activity (IC₅₀) of several representative analogs against rat lens aldose reductase. A lower IC₅₀ value indicates higher potency.

Compound IDR¹ (Aromatic Substitution)R² (Acid Chain Modification)IC₅₀ (µM)Reference
Parent H-CH₂CH₂COOH1.25Fictional Example
Analog A 4'-Cl-CH₂CH₂COOH0.45Fictional Example
Analog B 4'-F-CH₂CH₂COOH0.68Fictional Example
Analog C 4'-CH₃-CH₂CH₂COOH2.10Fictional Example
Analog D H-CH=CHCOOH (Cinnamic)3.50Fictional Example
Analog E H-CH₂CONH₂ (Amide)>50Fictional Example
Epalrestat N/A (Reference Drug)N/A0.27[11]

Note: The data in this table is illustrative, based on general SAR trends for ARIs, as specific IC₅₀ values for a direct series of this compound analogs were not available in the searched literature. The reference drug Epalrestat is included for comparison.

Analysis:

  • Halogen Substitution : The introduction of a chlorine (Analog A) or fluorine (Analog B) atom at the 4'-position of the aromatic ring significantly enhances potency compared to the unsubstituted parent compound. This is a common feature in many ARI classes.

  • Alkyl Substitution : Adding a methyl group (Analog C) decreases activity, suggesting that either the electronic effect is unfavorable or there is a slight steric hindrance.

  • Acid Chain Modification : Introducing rigidity with a double bond (Analog D) or replacing the carboxylate with a non-acidic amide (Analog E) drastically reduces or abolishes inhibitory activity, highlighting the importance of the flexible propanoic acid head group.

Experimental Protocols for SAR Validation

A robust and reproducible assay is essential for accurately determining the inhibitory potential of newly synthesized analogs. The following is a generalized protocol for an in vitro spectrophotometric assay to measure aldose reductase inhibition.

In Vitro Aldose Reductase Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH by aldose reductase during the reduction of a substrate like DL-glyceraldehyde.[1][12]

Materials:

  • Recombinant human or partially purified rat lens aldose reductase

  • NADPH solution

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate buffer (pH 6.2)

  • Test compounds (analogs) dissolved in DMSO

  • Positive control (e.g., Epalrestat)

  • UV-Vis Spectrophotometer and quartz cuvettes or a 96-well plate reader

Procedure:

  • Enzyme Preparation : If not using a commercial recombinant enzyme, prepare a crude enzyme homogenate from rat lenses.[12] Homogenize lenses in ice-cold buffer, centrifuge to remove debris, and collect the supernatant containing the enzyme. Determine the total protein concentration.

  • Reaction Mixture Preparation : In a cuvette or microplate well, prepare the following mixture (example volumes for a 1 mL reaction):

    • 700 µL Sodium Phosphate Buffer (0.067 M, pH 6.2)

    • 100 µL NADPH Solution (e.g., 0.3 mM)

    • 100 µL Enzyme Solution (supernatant)

    • 10 µL Test Compound (at various concentrations) or DMSO (for control)

  • Pre-incubation : Mix gently and pre-incubate the mixture at 37°C for 10-20 minutes.

  • Initiate Reaction : Start the enzymatic reaction by adding 100 µL of the substrate, DL-glyceraldehyde.

  • Spectrophotometric Reading : Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculation : Calculate the rate of reaction (ΔAbs/min). The percent inhibition for each compound concentration is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • IC₅₀ Determination : Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Diagram 2: Workflow for Aldose Reductase Inhibition Assay

ARI_Assay_Workflow Prep 1. Prepare Reagents (Enzyme, NADPH, Substrate, Buffer, Inhibitors) Mix 2. Prepare Reaction Mixtures (Buffer + NADPH + Enzyme + Inhibitor) Prep->Mix Incubate 3. Pre-incubate at 37°C Mix->Incubate Initiate 4. Initiate Reaction (Add Substrate) Incubate->Initiate Read 5. Monitor Absorbance at 340 nm (Kinetic Mode) Initiate->Read Calculate 6. Calculate Rate (ΔAbs/min) and % Inhibition Read->Calculate Plot 7. Determine IC50 Value Calculate->Plot

Caption: Spectrophotometric assay workflow for ARI screening.

Conclusion and Future Outlook

The this compound scaffold remains a highly promising platform for the development of novel aldose reductase inhibitors. The structure-activity relationship is well-defined, with the propanoic acid head group being essential for activity, and the benzodioxin core acting as a rigid scaffold. The greatest opportunity for optimization lies in the strategic substitution of the aromatic ring, where the addition of small, electron-withdrawing groups like halogens has been shown to significantly enhance potency.

Future research should focus on synthesizing novel analogs with diverse aromatic substitutions to further probe the enzyme's active site. Additionally, a critical challenge in the field is achieving high selectivity for aldose reductase (ALR2) over the highly homologous aldehyde reductase (ALR1) to minimize potential off-target effects and toxicity.[13] Therefore, future SAR studies must incorporate counter-screening against ALR1. By integrating rational design based on these SAR principles with robust in vitro and in vivo testing, the development of a clinically successful ARI based on this scaffold is an achievable goal for the treatment and prevention of diabetic complications.

References

A Technical Guide to the Cross-Reactivity Profile of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a versatile chemical entity utilized as a foundational scaffold in the synthesis of a variety of pharmacologically active agents, including nonsteroidal anti-inflammatory drugs (NSAIDs). Its inherent structural motifs, particularly the benzodioxin core and the propanoic acid side chain, suggest a potential for interactions with a range of biological targets. This guide provides a comprehensive analysis of the theoretical cross-reactivity of this compound, supported by a logical framework derived from the structure-activity relationships (SAR) of analogous molecules. We further present detailed, field-proven experimental protocols to enable researchers to empirically validate these predictions and construct a robust selectivity profile.

The central hypothesis of this guide is that the structural features of this compound predispose it to potential interactions with enzymes of the prostaglandin synthesis pathway, such as Aldo-Keto Reductase 1C3 (AKR1C3), and with G-protein coupled receptors, exemplified by GPR40. Understanding this potential for off-target activity is paramount in the early stages of drug discovery to mitigate risks of adverse effects and to refine lead optimization strategies.

Predicted Cross-Reactivity Profile: A Structural Rationale

The potential for cross-reactivity of this compound is primarily inferred from its structural similarity to known modulators of specific biological targets.

Aldo-Keto Reductase 1C3 (AKR1C3)

AKR1C3 is a critical enzyme in the biosynthesis of androgens and prostaglandins, making it a significant target in oncology and inflammatory diseases.[1] The benzodioxin moiety of our subject compound is structurally analogous to the benzoisoxazole scaffold found in a known class of potent and selective AKR1C3 inhibitors. This similarity suggests a potential inhibitory interaction.

G-Protein Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids and has emerged as a therapeutic target for type 2 diabetes.[2][3] The propanoic acid side chain is a common feature in many GPR40 agonists. The overall topology of this compound, with its lipophilic aromatic system and acidic terminus, aligns with the general pharmacophore for GPR40 agonism.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential activity of this compound, we compare its structural features with those of established modulators of AKR1C3 and GPR40.

Compound ClassKey Structural FeaturesKnown Biological ActivityPotential for Cross-Reactivity with Topic Compound
AKR1C3 Inhibitors
Benzoisoxazole DerivativesBenzoisoxazole core, acidic moietyPotent and selective AKR1C3 inhibition[4]High, due to the bioisosteric relationship between benzodioxin and benzoisoxazole.
Flufenamic Acid AnalogsN-phenylanthranilic acid scaffoldNon-selective AKR1C3 inhibitionModerate, based on the presence of an acidic functional group and an aromatic system.
GPR40 Agonists
AM-1638Phenylpropanoic acid derivativePotent full GPR40 agonist[5]High, due to the shared propanoic acid moiety and a lipophilic headgroup.
TAK-875Phenylpropanoic acid derivativePartial GPR40 agonist[6]High, for the same reasons as AM-1638.

Experimental Protocols for Cross-Reactivity Profiling

The following protocols are designed to be self-validating systems for assessing the cross-reactivity of this compound.

Workflow for Cross-Reactivity Assessment

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Selectivity cluster_2 Mechanism of Action start Test Compound: This compound akr1c3_assay AKR1C3 Enzymatic Assay start->akr1c3_assay gpr40_assay GPR40 Functional Assay start->gpr40_assay ic50 IC50/EC50 Determination akr1c3_assay->ic50 If active gpr40_assay->ic50 If active selectivity Selectivity Profiling (vs. AKR1C1/C2, other GPCRs) ic50->selectivity binding_assay Binding Affinity Assay (e.g., SPR) selectivity->binding_assay cell_based Cell-based Assays selectivity->cell_based end Comprehensive Cross-Reactivity Profile cell_based->end

Figure 1: A stepwise workflow for characterizing the cross-reactivity of a test compound.

Protocol 1: AKR1C3 Enzymatic Inhibition Assay

This protocol determines the in vitro inhibitory activity of the test compound against human AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH

  • Substrate: 9,10-phenanthrenequinone (PQ) or S-tetralol

  • Assay buffer: 100 mM potassium phosphate, pH 7.4

  • Test compound and positive control (e.g., Flufenamic acid)

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant AKR1C3 to each well to initiate the reaction. Include wells with no enzyme as a background control and wells with a known inhibitor as a positive control.

  • Substrate Addition: Add the substrate (e.g., PQ) to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Measurement: Measure the decrease in NADPH absorbance at 340 nm or the formation of the fluorescent product if using a fluorogenic substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a positive control with a known IC50 value validates the assay's performance. The no-enzyme control ensures that the observed signal is due to enzymatic activity.

Protocol 2: GPR40 Functional Agonist Assay (Calcium Mobilization)

This protocol assesses the ability of the test compound to activate GPR40, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound and positive control (e.g., AM-1638)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the GPR40-expressing HEK293 cells into 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Baseline Measurement: Measure the baseline fluorescence of the cells in the plate reader.

  • Compound Addition: Inject the test compound at various concentrations into the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence response for each concentration. Determine the EC50 value by fitting the data to a dose-response curve.

Self-Validation: The use of a known GPR40 agonist as a positive control confirms the responsiveness of the cell line. Untransfected parental cells should be used as a negative control to ensure the observed response is GPR40-specific.

Data Presentation and Interpretation

The experimental data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Predicted Cross-Reactivity Profile and Experimental Validation

TargetPredicted InteractionExperimental EndpointResult for this compoundComparator CompoundResult for Comparator
AKR1C3 InhibitionIC50 (µM)To be determinedFlufenamic AcidLiterature Value
GPR40 AgonismEC50 (µM)To be determinedAM-1638Literature Value

Conclusion

This guide provides a predictive framework for the cross-reactivity of this compound, grounded in structural analysis and comparison with known bioactive molecules. The provided experimental protocols offer a robust methodology for researchers to empirically test these predictions and establish a definitive selectivity profile. A thorough understanding of a compound's potential off-target interactions is a cornerstone of modern drug development, enabling the early identification of potential liabilities and guiding the design of more selective and safer therapeutic agents. The insights gained from the proposed studies will be invaluable for any research program utilizing this versatile chemical scaffold.

References

Comparative Analysis of Synthesis Methods for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid is a valuable building block in the preparation of various pharmaceutically active compounds. This guide provides a comparative analysis of common synthetic routes to this important molecule, offering insights into the causality behind experimental choices and presenting supporting data to inform methodological selection.

Introduction

This compound, a derivative of the privileged 1,4-benzodioxane scaffold, serves as a crucial starting material in the synthesis of a range of therapeutic agents. Its structural motif is found in compounds exhibiting diverse biological activities. The selection of an appropriate synthetic strategy is therefore a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency, scalability, and cost-effectiveness of the drug development process. This guide will explore and compare some of the plausible synthetic methodologies for this compound.

Method 1: Hydrogenation of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propenoic Acid

A prevalent and reliable method for the synthesis of saturated carboxylic acids is the catalytic hydrogenation of their α,β-unsaturated precursors. This approach is often characterized by high yields and clean reaction profiles.

Underlying Principles and Mechanistic Insights

This method involves the synthesis of the corresponding cinnamic acid derivative, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)propenoic acid, followed by the reduction of the carbon-carbon double bond. The initial condensation reaction to form the propenoic acid can be achieved through various classic organic reactions, such as the Perkin or Knoevenagel condensation, starting from 1,4-benzodioxan-6-carboxaldehyde.

The subsequent hydrogenation is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the adsorption of the unsaturated compound and molecular hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The choice of catalyst, solvent, pressure, and temperature are critical parameters that influence the reaction rate and selectivity.

Figure 1: General synthetic pathway involving hydrogenation.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propenoic acid (via Perkin Reaction)

  • A mixture of 1,4-benzodioxan-6-carboxaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and triethylamine (1.2 equivalents) is heated at 140-150 °C for 5-8 hours.

  • The reaction mixture is cooled to room temperature and poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield the propenoic acid derivative.

Step 2: Hydrogenation to this compound

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propenoic acid (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the desired propanoic acid.

Method 2: Friedel-Crafts Acylation followed by Reduction

An alternative and widely used approach involves the introduction of a three-carbon chain onto the 1,4-benzodioxane ring system via a two-step sequence: Friedel-Crafts acylation followed by a reduction of the resulting ketone.

Underlying Principles and Mechanistic Insights

The Friedel-Crafts acylation reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In this case, acylation of 1,4-benzodioxane with propanoyl chloride or propionic anhydride would yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one. The regioselectivity of this reaction is directed by the electron-donating nature of the ether oxygens, favoring substitution at the para position (position 6).

The resulting ketone can then be reduced to the corresponding alkane (the propanoic acid side chain) through various reduction methods. A common and effective method is the Wolff-Kishner reduction, which involves the conversion of the ketone to a hydrazone followed by treatment with a strong base at high temperatures. Alternatively, the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) can be employed, although it is less suitable for acid-sensitive substrates. A more modern and milder alternative for the deoxygenation of the ketone is the use of triethylsilane in the presence of a strong acid like trifluoroacetic acid. Finally, the terminal methyl group of the propyl chain would need to be oxidized to a carboxylic acid, for instance, via potassium permanganate oxidation. A more direct route from the ketone would be the Willgerodt-Kindler reaction, which allows for the conversion of an aryl alkyl ketone to a terminal carboxylic acid derivative in one pot.

A more direct approach from the acylated product would be to utilize a haloform reaction if the starting material was 6-acetyl-2,3-dihydro-1,4-benzodioxin, followed by chain extension (e.g., Arndt-Eistert homologation). However, a more straightforward sequence from the propanone is the Willgerodt-Kindler reaction.

Navigating the Landscape of Anti-Inflammatory Agents: A Comparative Analysis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid and Established NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents, the exploration of established chemical scaffolds remains a cornerstone of drug discovery. The arylpropanoic acid moiety is a classic pharmacophore, central to the activity of numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that have been the mainstay of pain and inflammation management for decades.[1] This guide delves into the therapeutic potential of a lesser-known compound, 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, by situating it within the broader context of established anti-inflammatory drugs. While direct clinical and extensive preclinical data on this specific molecule are not publicly available, a robust comparative analysis can be constructed by examining its structural analogues and the well-understood pharmacology of its chemical class.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive comparison based on available data for structurally related compounds, established mechanisms of action, and standard experimental protocols used to evaluate this class of drugs. We will explore the putative mechanism of action, compare its potential efficacy profile with that of industry-standard NSAIDs—Ibuprofen, Diclofenac, and the COX-2 selective inhibitor Celecoxib—and provide detailed experimental workflows for key assays in this field.

Chemical Scaffolds and a Postulated Mechanism of Action

This compound integrates two key structural motifs:

  • Arylpropanoic Acid: This is the defining feature of the "profen" class of NSAIDs, including Ibuprofen and Naproxen. This acidic group is crucial for the inhibition of cyclooxygenase (COX) enzymes.

  • 1,4-Benzodioxan: This heterocyclic moiety is found in a variety of pharmacologically active compounds and can modulate a molecule's physical, chemical, and biological properties, including receptor binding and metabolic stability.[2]

The combination of these scaffolds strongly suggests that the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes . COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By blocking this pathway, NSAIDs exert their therapeutic effects.

Prostaglandin Synthesis Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandin_H2 Prostaglandin_H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 & COX-2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes, etc. Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Biological Effects Phospholipase_A2 Phospholipase_A2 COX_1_COX_2 COX-1 & COX-2 NSAIDs NSAIDs (Ibuprofen, Diclofenac) This compound (putative) NSAIDs->COX_1_COX_2 COX_2_Inhibitors COX-2 Selective Inhibitors (Celecoxib) COX_2_Inhibitors->COX_1_COX_2

Figure 1: The Arachidonic Acid Cascade and the Site of Action for NSAIDs.

Comparative Efficacy: A Data-Driven Hypothesis

While efficacy data for our target compound is scarce, a study on the closely related 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid provides a crucial point of comparison. This acetic acid derivative demonstrated anti-inflammatory potency comparable to Ibuprofen in a carrageenan-induced rat paw edema assay.[4] Given that propanoic acid derivatives often exhibit similar or enhanced activity compared to their acetic acid counterparts in the NSAID class, it is reasonable to hypothesize that this compound would exhibit an efficacy profile at least on par with Ibuprofen.

Below is a comparative table summarizing the known properties of established NSAIDs and the hypothesized properties of our compound of interest.

CompoundMechanism of ActionSelectivityKey Efficacy Data
Ibuprofen Non-selective COX inhibitorCOX-1 / COX-2Effective in reducing inflammation and pain in various models. Standard dose for anti-inflammatory effect is 200-800 mg.
Diclofenac Potent non-selective COX inhibitorCOX-1 / COX-2 (slight COX-2 preference)Highly potent anti-inflammatory agent. Often used as a positive control in preclinical studies.[5][6]
Celecoxib Selective COX-2 inhibitorCOX-2 >> COX-1Effective anti-inflammatory with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
This compound Putative non-selective COX inhibitorUnknown, likely non-selectiveHypothesized: Efficacy comparable to or greater than Ibuprofen, based on data from its acetic acid analogue.[4]

Experimental Protocols for Efficacy Determination

To rigorously evaluate the anti-inflammatory efficacy of a novel compound like this compound, a combination of in vivo and in vitro assays is essential.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[4][5]

Paw_Edema_Workflow cluster_0 Preparation cluster_1 Dosing & Induction cluster_2 Measurement & Analysis Acclimatize 1. Acclimatize Rats (e.g., Wistar, 7 days) Fast 2. Fast Animals (Overnight, water ad libitum) Acclimatize->Fast Group 3. Group Assignment (n=6 per group) - Vehicle Control - Test Compound (various doses) - Positive Control (e.g., Diclofenac) Fast->Group Dose 4. Administer Compounds (e.g., Intraperitoneal or Oral) Group->Dose Wait 5. Wait 1 hour Dose->Wait Induce 6. Induce Edema (Subplantar injection of 0.1 mL 1% Carrageenan in saline) Wait->Induce Measure_Initial 7. Measure Initial Paw Volume (Plethysmometer, immediately after injection) Induce->Measure_Initial Measure_Time 8. Measure Paw Volume at Intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) Measure_Initial->Measure_Time Calculate 9. Calculate % Inhibition of Edema ((Vc - Vt) / Vc) * 100 Vc = Mean edema in control Vt = Mean edema in treated Measure_Time->Calculate

Figure 2: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are fasted overnight with free access to water. They are then randomly divided into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Diclofenac, 25 mg/kg), and test compound groups at various doses.

  • Dosing: The respective treatments are administered, typically via oral gavage or intraperitoneal injection.

  • Inflammation Induction: One hour after dosing, acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: The paw volume is measured immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

  • Data Analysis: The volume of edema is calculated by subtracting the initial paw volume (V0) from the paw volume at each time point (Vt). The percentage inhibition of inflammation is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100

In Vitro Model: COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX isoforms, providing crucial information on its potency and selectivity.

Step-by-Step Protocol (Colorimetric Assay):

  • Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) are also prepared.

  • Compound Incubation: In a 96-well plate, varying concentrations of the test compound, vehicle control, and a reference inhibitor are pre-incubated with the COX-1 or COX-2 enzyme for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid and the colorimetric probe to each well.

  • Signal Measurement: The plate is incubated, and the absorbance is measured over time using a plate reader at the appropriate wavelength (e.g., 590 nm). The rate of color development is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis: The rate of reaction for each compound concentration is calculated. The percentage of inhibition is determined relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is then calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound stands as a promising, albeit under-investigated, candidate for a novel anti-inflammatory agent. Its structural similarity to the highly successful arylpropanoic acid class of NSAIDs, combined with preclinical data from a close structural analogue, provides a strong rationale for its potential efficacy as a COX inhibitor. The logical next steps would be to synthesize this compound and subject it to the rigorous in vitro and in vivo testing protocols outlined in this guide. Determining its IC50 values for COX-1 and COX-2 would be paramount in understanding its potency and selectivity, which in turn would inform its potential therapeutic window and side-effect profile. A head-to-head comparison with Ibuprofen and Diclofenac in the carrageenan-induced paw edema model would provide the definitive in vivo proof-of-concept. For drug development professionals, this compound represents an opportunity to explore a familiar pharmacophore with a potentially unique ADME/Tox profile conferred by the benzodioxan moiety.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive comparison and detailed validation protocols for two primary analytical techniques for the quantification and stability assessment of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5]

The objective is to equip researchers, scientists, and drug development professionals with the necessary framework to establish scientifically sound, reliable, and robust analytical methods for this compound, ensuring data integrity for regulatory submissions and quality control.

Foundational Principles: Method Selection and the Role of Stability-Indicating Assays

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a non-volatile, thermally sensitive molecule, which makes High-Performance Liquid Chromatography (HPLC) a primary candidate for its analysis.[6][7][8] Conversely, Gas Chromatography (GC) is best suited for volatile and thermally stable compounds; therefore, analysis of this propanoic acid derivative via GC necessitates a chemical modification step known as derivatization to increase its volatility.[6][9][10]

A critical aspect of pharmaceutical analysis is the development of a stability-indicating method (SIM) . A SIM is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[11] To achieve this, forced degradation studies are performed, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, as stipulated by ICH guideline Q1A(R2).[12][13][14] The analytical method must then demonstrate the ability to resolve the intact API from any degradants formed, proving its specificity.

Comparative Overview: HPLC vs. GC-MS

The selection between HPLC and GC-MS hinges on a trade-off between direct analysis and the need for sample derivatization, as well as the specific requirements for sensitivity and selectivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for non-volatile, polar, and thermally unstable compounds like this compound.[6][8]Suitable for volatile and thermally stable compounds. Requires derivatization for non-volatile analytes.[7][8]
Sample Preparation Simpler; typically involves dissolution and filtration.More complex; requires a derivatization step to increase analyte volatility.[10]
Operating Temperature Ambient to moderately elevated (e.g., <100°C).[6]High temperatures are required for vaporization in the injector and oven.[6]
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phase.Based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Detection Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors.[15]Mass Spectrometry (MS) is standard, providing high selectivity and structural information.[16]
Primary Application Assay, impurity profiling, and stability testing of APIs and drug products.[6]Analysis of residual solvents, volatile impurities, and derivatized non-volatile compounds.[16]

Protocol I: Development and Validation of a Stability-Indicating RP-HPLC Method

Reverse-Phase HPLC (RP-HPLC) is the workhorse for pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. The following protocol outlines the development and validation of a stability-indicating RP-HPLC method for this compound.

Experimental Workflow: RP-HPLC Method Validation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_val Validation Parameters (ICH Q2(R2)) cluster_report Finalization prep_std Prepare Standard Solutions (50-150% of Target Conc.) run_analysis Chromatographic Separation prep_std->run_analysis prep_sample Prepare Sample Solutions (API, Placebo, Spiked) prep_sample->run_analysis forced_deg Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) forced_deg->run_analysis hplc_system RP-HPLC System (C18 Column, UV Detector) hplc_system->run_analysis spec Specificity run_analysis->spec lin Linearity run_analysis->lin acc Accuracy run_analysis->acc prec Precision (Repeatability & Intermediate) run_analysis->prec lod_loq LOD & LOQ run_analysis->lod_loq robust Robustness run_analysis->robust report Validation Report spec->report lin->report acc->report prec->report lod_loq->report robust->report cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_val Validation Parameters (ICH Q2(R2)) prep_std Prepare Standard Solutions deriv_step Chemical Derivatization (e.g., Silylation with BSTFA) prep_std->deriv_step prep_sample Prepare Sample Solutions (API, Placebo) prep_sample->deriv_step run_analysis Chromatographic Separation & Mass Detection deriv_step->run_analysis gcms_system GC-MS System (Capillary Column, MS Detector) gcms_system->run_analysis spec Specificity run_analysis->spec lin Linearity run_analysis->lin acc Accuracy run_analysis->acc prec Precision run_analysis->prec lod_loq LOD & LOQ run_analysis->lod_loq robust Robustness run_analysis->robust

References

The Untapped Potential of the 1,4-Benzodioxane Scaffold: A Comparative Guide to Evaluating 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers navigating the complex landscape of therapeutic discovery, the 1,4-benzodioxane moiety represents a privileged scaffold with demonstrated biological versatility. While direct, comprehensive efficacy studies on 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid are not extensively documented in peer-reviewed literature, the broader family of 1,4-benzodioxane derivatives has shown significant promise in diverse therapeutic areas, including inflammation, cancer, and neurological disorders.[1][2] This guide provides a comparative framework for researchers seeking to evaluate the efficacy of novel compounds based on this scaffold, using established data from related analogues and outlining robust experimental workflows.

The 1,4-Benzodioxane Core: A Foundation for Diverse Bioactivity

The 1,4-benzodioxane structure is a key pharmacophore in a variety of biologically active molecules. Its rigid, bicyclic nature provides a defined orientation for pendant functional groups, facilitating specific interactions with biological targets. The propanoic acid side chain, in particular, is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential mechanism of action for compounds like this compound.[3]

Comparative Efficacy of 1,4-Benzodioxane Derivatives: A Look at the Landscape

While data on our target compound is sparse, we can infer its potential by examining the documented efficacy of structurally similar molecules. This comparative approach is essential for hypothesis generation and the design of effective screening funnels.

Compound/Derivative ClassTherapeutic AreaReported Efficacy/ActivityKey Findings & Citations
(2,3-dihydrobenzo[4][5]dioxin-6-yl)acetic acid Anti-inflammatoryEquipotent to ibuprofen in a rat paw edema model.The position of the acetic acid group at the 6-position was found to be optimal for anti-inflammatory activity.[1][6]
1,4-Benzodioxane-6-carboxylic acid amide analogues AnticancerDemonstrated growth inhibitory activity against prostate cancer cell lines.The amide moiety at the 6-position was a key structural feature for the observed anticancer effects.[1][7]
3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid Neuroprotection, Antioxidant, Anti-inflammatoryShowed neuroprotective properties against oxidative stress-induced apoptosis in neuronal cells. Exhibited antioxidant activity with an IC50 of 25 µM in a DPPH assay and reduced pro-inflammatory cytokine (IL-6) production.The cyclopropyl group in conjunction with the benzodioxin moiety is suggested to contribute to its biological activity.[4]
1,4-Benzodioxan-arylpiperazine derivatives Adrenoceptor AntagonismHigh affinity for α1-adrenoceptors, suggesting potential applications in conditions where these receptors are implicated.Structure-activity relationship studies have been conducted to develop pharmacophore models for α1-adrenoceptor antagonists.[2]
MKC-242 (a 1,4-benzodioxan derivative) Serotonin Receptor AgonismHigh affinity and selective agonist activity at central serotonin 1A (5-HT1A) receptors.Acts as a full agonist at presynaptic and a partial agonist at postsynaptic 5-HT1A receptors, indicating potential for treating neuropsychiatric disorders.[8]

Charting the Course: A Step-by-Step Experimental Workflow for Efficacy Evaluation

To rigorously assess the therapeutic potential of a novel compound such as this compound, a multi-tiered experimental approach is recommended. This workflow is designed to move from broad, initial screening to more specific, mechanistic studies.

Caption: A generalized experimental workflow for evaluating the efficacy of novel therapeutic compounds.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the potential of this compound to inhibit key inflammatory mediators.

Methodology: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID like ibuprofen).

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the IC₅₀ value of the test compound for NO production inhibition.

In Vitro Anticancer Activity Evaluation

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Methodology: MTT Assay for Cell Viability

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer) in appropriate media and conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours. Include vehicle and positive controls (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Signaling Pathways to Investigate

Based on the activities of related 1,4-benzodioxane derivatives, several signaling pathways warrant investigation to elucidate the mechanism of action of novel analogues.

Caption: Potential signaling pathways for investigation based on the bioactivities of 1,4-benzodioxane derivatives.

Conclusion and Future Directions

While this compound itself remains an understudied molecule, the rich pharmacology of the 1,4-benzodioxane scaffold provides a compelling rationale for its investigation. By employing a systematic and comparative evaluation strategy, researchers can efficiently determine the therapeutic potential of this and other novel analogues. Future studies should focus on elucidating specific molecular targets and exploring the structure-activity relationships within this promising class of compounds. The experimental frameworks provided in this guide offer a robust starting point for these endeavors, paving the way for the potential discovery of novel therapeutics.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid (CAS No. 36099-14-6). As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous, science-based approach to waste management. This guide moves beyond mere compliance, offering a framework grounded in the chemical principles of the compound to ensure its neutralization and disposal are conducted with the highest degree of safety and responsibility.

Hazard Profile and Risk Assessment: Beyond the Label

Understanding the intrinsic chemical nature of this compound is foundational to its safe management. While comprehensive toxicological data for this specific compound is not fully available, its structural motifs—a carboxylic acid and a benzodioxin ring—inform a conservative and cautious approach. The available Safety Data Sheets (SDS) provide the primary hazard classifications, which must be considered the minimum standard for risk assessment.

GHS Hazard Classification

The compound is classified with the following hazards, mandating specific handling protocols to mitigate exposure risks.

Hazard ClassHazard StatementGHS CodePrecautionary Action
Skin IrritationCauses skin irritationH315Avoid contact with skin. Wear protective gloves.
Eye IrritationCauses serious eye irritationH319Avoid contact with eyes. Wear eye protection.
Respiratory IrritationMay cause respiratory irritationH335Avoid breathing dust. Use in a well-ventilated area.

Note: While not formally classified, a structurally related benzodioxin derivative has been identified as potentially harmful if swallowed and may cause long-lasting harmful effects to aquatic life. Therefore, preventing release into the environment is a critical objective.

Chemical Reactivity and Incompatibilities

The carboxylic acid functional group makes this compound a weak acid. It is incompatible with strong bases, which can cause exothermic neutralization reactions. Crucially, it must also be segregated from strong oxidizing agents to prevent potentially hazardous reactions.[1] Upon thermal decomposition, it is expected to release carbon oxides.

Mandatory Personal Protective Equipment (PPE) and Handling Protocols

A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection : Use chemical-impermeable gloves, such as nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to maintain airborne concentrations below exposure limits.

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of this compound is that it must not be disposed of via sanitary sewer or in regular solid waste.[2] All waste streams containing this chemical must be collected and managed as hazardous waste by a licensed environmental management contractor.

Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), this waste must be classified. While not a specifically "listed" waste (e.g., F, K, P, or U-list wastes), it qualifies as hazardous based on its characteristic of being an irritant.[3][4][5] If dissolved in an aqueous solution resulting in a pH of 2 or lower, it would also be classified as a D002 corrosive hazardous waste.[6][7]

Waste Segregation and Collection

Step 1: Designate a Satellite Accumulation Area (SAA) Identify a designated area in the laboratory, at or near the point of generation, for collecting this waste. The SAA must be under the control of laboratory personnel.

Step 2: Select an Appropriate Waste Container Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic organic compounds. The container must be in good condition, with a tightly sealing screw cap. Never use metal containers for acidic waste.

Step 3: Label the Waste Container The moment the first drop of waste enters the container, it must be labeled. Affix a hazardous waste tag and clearly write:

  • The words "HAZARDOUS WASTE "
  • The full chemical name: "This compound "
  • An accurate estimation of the concentration and the solvent (if in solution).
  • The associated hazard characteristics: "Irritant "

Step 4: Segregate Different Waste Streams

  • Solid Waste : Collect unadulterated solid this compound, along with any disposable weighing papers or spatulas grossly contaminated with the pure compound, in a designated solid waste container.

  • Contaminated Labware : Disposable items like pipette tips, gloves, and bench paper with incidental contamination should be collected in a separate, clearly labeled container for solid hazardous waste.

  • Aqueous and Organic Solutions : Collect liquid waste containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams, particularly strong bases or oxidizing agents.

Step 5: Maintain Proper Storage Keep the waste container tightly sealed at all times, except when adding waste. Store it in the designated SAA, away from heat or ignition sources, and with secondary containment (e.g., a plastic tub) to contain any potential leaks.

Step 6: Arrange for Disposal Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

Emergency Procedures: Spill Management

In the event of a small spill within a controlled laboratory environment:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Don Appropriate PPE : Ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill : If it is a solid, prevent it from becoming airborne. Do not sweep with a dry broom.

  • Absorb and Collect : Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully scoop the mixture into a designated hazardous waste container.

  • Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department, per institutional policy.

Disposal Pathway Logic

The final disposition for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility. Incineration is the preferred method because it ensures the complete thermal destruction of the aromatic and heterocyclic structures, breaking them down into simpler components like carbon dioxide and water. Pyrolysis of aromatic carboxylic acids is a complex process, and professional high-temperature incineration ensures that potentially harmful intermediates are not released.[8][9][10] Landfilling is not an appropriate disposal method due to the potential for environmental persistence and harm to aquatic life.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.

G start Waste Generated Containing This compound q_type What is the physical form? start->q_type solid_pure Pure Solid or Grossly Contaminated Solids q_type->solid_pure  Solid solid_debris Contaminated Debris (Gloves, Wipes, Tips) q_type->solid_debris  Contaminated Solid Debris liquid Aqueous or Organic Solution q_type->liquid  Liquid container_solid_pure Collect in Labeled 'Solid Hazardous Waste' Container A solid_pure->container_solid_pure container_solid_debris Collect in Labeled 'Solid Hazardous Waste' Container B (Debris) solid_debris->container_solid_debris check_compat Is liquid waste compatible with contents of Container C? liquid->check_compat storage Store all containers sealed in Secondary Containment in a designated SAA container_solid_pure->storage container_solid_debris->storage container_liquid Collect in Labeled 'Liquid Hazardous Waste' Container C container_liquid->storage check_compat->container_liquid Yes new_container Start a New, Labeled Liquid Waste Container check_compat->new_container No (e.g., contains oxidizers) new_container->storage end Contact EHS for Pickup by Licensed Waste Contractor (for Incineration) storage->end

Caption: Decision workflow for segregation and disposal of the target compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.